The table below summarizes the core characteristics and multifaceted biological activities of glabrene.
| Property Category | Details |
|---|---|
| Systematic IUPAC Name | 2′,2′-Dimethyl-2H,2′H-[3,8′-bi-1-benzopyran]-5′,7-diol [1] |
| Empirical Formula / Molar Mass | C₂₀H₁₈O₄ / 322.36 g/mol [2] [1] |
| Appearance | White to beige powder [2] |
| Melting Point | 200–203 °C [2] |
| Estrogenic Activity | Binds to human estrogen receptor (IC₅₀ = 1 μM); acts as a phytoestrogen with tissue-specific effects [1] [3] [4]. |
| Tyrosinase Inhibition | Inhibits monophenolase and diphenolase activities (IC₅₀ = 3.5 μM); investigated as a skin-lightening agent [1] [5]. |
| Anticancer Potential | Suppressed tumor growth in non-small cell lung cancer (NSCLC) models by targeting fibroblast growth factor receptor 3 (FGFR3) [2]. |
| Developmental & Neurotoxicity | Caused significant malformations, disrupted cartilage development, reduced mobility, and damaged brain neural tissues in zebrafish larvae [5]. |
The biological effects of this compound are underpinned by specific experimental evidence. Key findings and the methodologies used to obtain them are detailed below.
A 2024 study provided a comprehensive toxicity assessment of this compound using a zebrafish model, revealing significant developmental and neurotoxic effects [5]. The experimental workflow is summarized below.
Overview of the zebrafish toxicity assessment workflow for this compound.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard profile [2]:
| Hazard Class | GHS Hazard Statement |
|---|---|
| Skin Corrosion/Irritation, Category 2 | H315 — Causes skin irritation |
| Serious Eye Damage/Eye Irritation, Category 2A | H319 — Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation, Category 3 | H335 — May cause respiratory irritation |
The research on this compound points to several critical considerations for its future development:
Glabrene's estrogenic activity is primarily mediated through its interaction with intracellular estrogen receptors. The table below summarizes its key molecular interactions and functional effects:
| Aspect | Mechanism & Effects |
|---|---|
| ER Binding & Specificity | Binds to both ERα and ERβ, with studies indicating a preference for ERα-mediated activity [1] [2]. The IC50 for ER binding is approximately 1 μM [2]. |
| Agonist/Antagonist Profile | Functions as a partial agonist/antagonist. It can mimic estrogen's effects in some contexts but blocks them in others [3] [1]. |
| Core Signaling Pathway | Binds to nuclear ER → Receptor dimerization and translocation to nucleus → Binds to Estrogen Response Elements (EREs) on DNA → Modulates transcription of target genes [4]. |
| Vascular System Effects | Stimulates DNA synthesis in human endothelial cells. Its effect on vascular smooth muscle cells is biphasic (stimulatory at low concentrations, inhibitory at high concentrations) [3]. In animal models, it stimulates creatine kinase activity in aorta and heart tissue, a marker of estrogenic response [3]. |
| Bone Tissue Effects | Stimulates creatine kinase specific activity in human osteoblast-like cells and in the skeletal tissues of prepubertal female rats, indicating an anabolic effect on bone [5] [6]. |
The following diagram illustrates the core signaling pathway of this compound-mediated estrogenic activity:
Key experimental models and their findings are summarized below:
| Experimental Model | Key Protocol Details | Observed Effects of this compound |
|---|---|---|
| In Vitro (Vascular Cells) | Human endothelial cells (ECV-304) and vascular smooth muscle cells (VSMC) were treated with this compound, and DNA synthesis was measured [3]. | Stimulated DNA synthesis in endothelial cells; showed a biphasic effect (proliferation at low conc., inhibition at high conc.) in VSMCs [3]. |
| In Vivo (Animal Studies) | Ovariectomized female rats were treated with this compound, and creatine kinase (CK) specific activity was measured in aortic and cardiac tissues [3]. | Stimulated the specific activity of CK in the aorta and left ventricle of the heart, similar to the effect of estradiol [3]. |
| Yeast Estrogen Bioassay | Yeast cells engineered to express human ERα or ERβ were exposed to licorice root fractions rich in this compound. Activity was measured via a fluorescent reporter signal [1]. | Showed a predominantly ERα-mediated estrogenic response. Some fractions showed "superinduction," producing a stronger signal than the reference hormone (estradiol), likely due to protein stabilization [1]. |
| Bone Cell Studies | Human bone-derived cells from pre- and post-menopausal donors were treated with this compound, and creatine kinase specific activity was measured [6]. | Stimulated creatine kinase activity; the response was more effective in bone cells from post-menopausal women compared to glabridin and estradiol [6]. |
Recent research has identified significant toxicity associated with this compound, which is crucial for drug development considerations.
This compound and glabridin, both from licorice, have distinct activities. The following diagram contrasts their behaviors in the presence of other modulators:
This compound's unique profile as a partial agonist suggests potential for developing tissue-selective estrogenic modulators, particularly for vascular protection [3]. However, its recently uncovered developmental and neurotoxicity at low concentrations present a major challenge [7]. Future work must prioritize:
The table below summarizes the key chemical characteristics and known biological activities of glabrene, along with associated experimental data.
| Property / Activity | Description / Value | Experimental Notes & Citation |
|---|---|---|
| IUPAC Name | 6'',6''-Dimethyl-6''H-pyrano[2'',3'':2',3']isoflav-3-ene-4',7-diol [1] | Systematic IUPAC name. |
| Empirical Formula | C₂₀H₁₈O₄ [1] [2] | Molar mass: 322.36 g/mol [1] [2]. |
| Appearance | White to beige powder [2] | Melting point: 200–203 °C [2]. |
| Estrogenic Activity | IC₅₀ for ER binding = 1 μM [1]. Tissue-specific agonist, effects similar to estradiol in vascular and bone tissue [1] [2]. | In vitro and in vivo studies on breast, vascular, and bone tissue [1]. |
| Tyrosinase Inhibition | IC₅₀ = 3.5 μM [1]. Proposed as a skin-lightening agent by inhibiting melanin formation in melanocytes [1]. | In vitro enzyme inhibition assay and melanocyte culture [1]. |
| Anticancer Activity | Suppressed tumor growth in NSCLC models. Inhibited proliferation, migration, and invasion [2]. | In vivo lab animal study (2024). Mechanism linked to suppression of FGFR3 [2]. |
| Toxicity | Significant lethal effect at low doses in zebrafish toxicity test [2]. Causes skin and eye irritation [2]. | Suggests need for stringent quality control in licorice-derived products [2]. |
For researchers looking to replicate or evaluate key findings, here are methodologies from cited studies on this compound's bioactivity.
While a specific protocol for isolating this compound was not detailed in the search results, advanced extraction technologies for Glycyrrhiza glabra can be adapted to improve the yield of this compound and other bioactive compounds.
The following workflow diagram illustrates the stages of this advanced extraction and analysis process:
This compound is a naturally occurring isoflavonoid compound primarily isolated from the roots of the licorice plant (Glycyrrhiza glabra). First identified in 1976 by researchers at the University of Tokyo, this compound has gained increasing scientific attention due to its diverse biological activities and complex pharmacological profile [1]. As a prenylated isoflavonoid, this compound features a unique chemical structure characterized by two benzopyran ring systems with specific methyl and hydroxyl substituents that contribute to its biological activity [1]. The compound exists as a white to beige powder with a molar mass of 322.36 g/mol and a melting point range of 200-203°C [1].
Research interest in this compound has intensified in recent years due to its dual nature—exhibiting both potentially beneficial pharmacological properties and concerning toxicological effects. As a constituent of licorice, which has extensive historical use in traditional medicine systems worldwide, understanding this compound's specific activities and mechanisms is crucial for drug development professionals seeking to leverage its therapeutic potential while mitigating associated risks [1] [2]. This technical overview provides a comprehensive analysis of current this compound research, with emphasis on molecular mechanisms, experimental methodologies, and quantitative data relevant to preclinical drug development.
This compound possesses a distinctive chemical architecture that underlies its biological activities. The compound is classified as a prenylated isoflavonoid with the IUPAC name [3,8'-Bi-2H-1-benzopyran]-5',7-diol, 2',2'-dimethyl- and the CAS Registry Number 60008-03-9 [1]. Its molecular formula is C₂₀H₁₈O₄, resulting in a molar mass of 322.36 g/mol [1].
The this compound structure features two benzopyran ring systems with specific substituents that contribute to its biological activity. Key structural elements include a 2,2-dimethyl-γ-pyran ring fused to the B ring, a double bond between C3 and C4 in the C ring that maximizes double bond conjugation across the molecule, and hydroxyl groups at positions 2' and 7 [3] [4]. These features enhance the molecule's ability to interact with various biological targets, including estrogen receptors and enzymatic systems.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 60008-03-9 [1] |
| Scientific Name | [3,8'-Bi-2H-1-benzopyran]-5',7-diol, 2',2'-dimethyl- [1] |
| Empirical Formula | C₂₀H₁₈O₄ [1] |
| Molar Mass | 322.36 g/mol [1] |
| Appearance | White to beige powder [1] |
| Melting Point | 200-203°C [1] |
| Water Solubility | Slight [1] |
| Key Structural Features | Two benzopyran ring systems, hydroxyl groups at positions 2' and 7, 2,2-dimethyl-γ-pyran ring fused to B ring, double bond between C3-C4 [3] [4] |
From a pharmaceutical development perspective, this compound's slight water solubility presents formulation challenges that may require specialized delivery systems for optimal bioavailability. The compound's structural characteristics, particularly the extended conjugation system and specific hydroxyl group placements, contribute to both its reactivity and target affinity, which are discussed in subsequent sections detailing its biological activities.
This compound exhibits a spectrum of biological activities with potential therapeutic relevance, ranging from estrogenic effects to anti-cancer properties. Understanding these diverse mechanisms is essential for targeted drug development efforts.
This compound functions as a phytoestrogen with significant tissue-specific estrogen receptor agonism. Research indicates that this compound demonstrates a higher degree of estrogen receptor agonism compared to glabridin, another well-studied licorice isoflavonoid [1]. Early investigations by Vaya and colleagues revealed that this compound's stimulatory effects in vivo were tissue-specific and comparable to those of estradiol (estrogen receptor agonist) [1]. Further studies have confirmed that this compound exhibits estrogen-like activity in vascular tissues both in vitro and in vivo, suggesting potential applications in menopausal symptom management but also raising concerns about endocrine disruption [5]. The molecular basis for this activity appears to involve competitive binding to estrogen receptor sites, though with a distinct pattern of tissue specificity that may offer therapeutic advantages over endogenous estrogens.
This compound demonstrates significant anti-pigmentation activity through inhibition of the enzyme tyrosinase, a key catalyst in melanin biosynthesis [1]. Research by Tamir and colleagues revealed that this compound, along with isoliquiritigenin from licorice root, effectively inhibits both monophenol tyrosinase and bisphenolase tyrosinase activity [1] [3]. This enzyme inhibition occurs through a mixed inhibition mechanism with dose-dependent effects, positioning this compound as a potential skin-lightening agent for managing hyperpigmentation disorders such as melasma and age spots [1] [3]. This property has driven commercial interest in this compound for cosmetic applications, though safety concerns regarding its presence as an impurity in glabridin products have tempered enthusiasm.
Emerging research suggests this compound possesses anticancer properties through multiple mechanisms:
HER2 Inhibition: Computational molecular docking studies indicate this compound binds competitively to the active site of human epidermal growth factor receptor 2 (HER2) tyrosine kinase, with binding energies (-11.3 kcal/mol) superior to both lapatinib (-10.5 kcal/mol), an FDA-approved HER2 inhibitor, and ATP itself (-9.1 kcal/mol) [5]. This suggests potential application in HER2-overexpressing breast cancers, though experimental validation is pending.
FGFR3 Suppression: In non-small cell lung cancer (NSCLC) models, this compound suppressed tumor growth by reversing pathological morphology and attenuating cancer cell proliferation, migration, and invasion [1]. The primary mechanism involves suppression of fibroblast growth factor receptor 3 (FGFR3), a protein implicated in NSCLC progression [1].
Cytotoxic Effects: Additional studies note this compound's cytotoxicity to various cancer cell lines, though the precise mechanisms remain under investigation [3] [4].
While less extensively studied than other activities, this compound may contribute to the broad anti-inflammatory profile associated with licorice extracts. Licorice compounds typically suppress inflammation by inhibiting key inflammatory pathways including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) [2]. This inhibition reduces phosphorylation processes and subsequent production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [2]. While specific studies isolating this compound's anti-inflammatory effects are limited, its structural similarity to other active licorice flavonoids suggests potential contribution to these pathways.
Recent investigations have revealed significant toxicological concerns associated with this compound, particularly regarding its presence as an impurity in licorice-derived products. A 2024 study identified this compound as a toxic impurity in commercial glabridin preparations, with purity of glabridin raw materials typically ranging between 90-98% [6] [3] [4]. This finding has important implications for quality control in pharmaceutical and cosmetic products containing licorice extracts.
Table 2: Comprehensive Toxicity Profile of this compound from Experimental Studies
| Toxicity Endpoint | Experimental Model | Exposure Concentration/ Dose | Observed Effects |
|---|---|---|---|
| Acute Lethality | AB wild-type zebrafish larvae [6] [3] [4] | LC₁₀: 2.8 μM; LC₅₀: 3.7 μM [3] [4] | Significant concentration-dependent increase in mortality; complete mortality at 4.5 μM [3] [4] |
| Developmental Toxicity | Zebrafish larvae [6] [3] [4] | 0.5-1.5 μM [3] [4] | Decreased hatching rate (86.7% at 1.5 μM); increased malformation (22.8% at 0.5 μM, 57.7% at 1.5 μM); disrupted cartilage development; reduced body length [3] [4] |
| Neurotoxicity | Zebrafish larvae [3] [4] | 0.5-1.5 μM [3] [4] | Significant reduction in total distance traveled (28.2% at 0.5 μM, 81.6% at 1.5 μM) and average speed (17.3% at 0.5 μM, 46.6% at 1.5 μM); damage to brain neural tissues [3] [4] |
| Metabolic Disruption | Zebrafish larvae [6] [3] [4] | 1.5 μM [3] [4] | Abnormal activation of phenylalanine metabolic pathway; elevated dopamine and acetylcholine levels [3] [4] |
| Skin and Eye Irritation | GHS hazard classification [1] | Not specified | Causes skin irritation (H315); causes serious eye irritation (H319) [1] |
| Respiratory Toxicity | GHS hazard classification [1] | Not specified | May cause respiratory irritation (H335) [1] |
The mechanistic basis for this compound's toxicity involves disruption of multiple physiological processes. Metabolic pathway analysis revealed abnormal activation of the phenylalanine metabolic pathway, resulting in elevated neurotransmitter levels (dopamine and acetylcholine) in vivo [6] [3] [4]. This neurotransmitter dysregulation may contribute to the observed neurobehavioral effects, including significantly reduced larval mobility in zebrafish models [3] [4]. Additionally, this compound induced obvious malformations and disrupted cartilage development, particularly affecting cranial cartilage structures with decreased distance between Meckel's cartilage and the ethmoid plate, shortened ethmoid plate length, and increased angles between ethmoid plates [3] [4].
These findings highlight the critical importance of controlling this compound impurity levels in licorice-derived products and conducting thorough safety assessments when developing therapeutic applications involving this compound or its source materials.
Research on this compound has employed diverse experimental models and methodological approaches to elucidate its biological activities and safety profile. This section details key protocols and models relevant for researchers designing studies on this compound.
The zebrafish model has emerged as a valuable tool for assessing this compound toxicity, combining physiological relevance with high-throughput capabilities. Recent investigations have utilized AB wild-type zebrafish in standardized toxicity evaluations [6] [3] [4]. The experimental workflow typically includes:
This model leverages the translational advantages of zebrafish, including transparency for easy visualization, high genetic similarity to humans, permeability to compounds in aqueous media, and conservation of cell signaling pathways [3] [4].
Computational approaches have been employed to predict this compound's interactions with molecular targets, particularly HER2 tyrosine kinase [5]. Standardized docking protocols include:
These in silico approaches provide insights into potential therapeutic mechanisms and support the prioritization of experimental targets for this compound research.
Investigation of this compound's anticancer mechanisms has employed both in vitro and in vivo approaches:
These complementary approaches provide comprehensive understanding of this compound's potential anticancer applications and underlying mechanisms.
To facilitate research design and interpretation, this section presents standardized workflows and pathway diagrams relevant to this compound investigation.
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound toxicity in zebrafish models:
Figure 1: Comprehensive workflow for assessing this compound toxicity using zebrafish models
This compound's estrogenic activity involves complex interactions with estrogen receptor signaling, as visualized in the following pathway:
Figure 2: Molecular mechanisms of this compound's estrogenic signaling pathway
The evaluation of this compound's therapeutic potential involves integrated approaches across multiple disciplines:
Figure 3: Integrated approach for evaluating this compound's therapeutic potential and safety
When designing research studies involving this compound, several technical considerations merit attention to ensure reliable and reproducible results:
Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection has been successfully employed for this compound identification and quantification, with typical retention times around 8.10 minutes using standard C18 columns [3] [4]. For structural confirmation, NMR spectroscopy (both 1H and 13C) provides definitive characterization, with data comparable to established references [3] [4].
Purity Challenges: Given this compound's identification as a significant impurity in glabridin preparations (up to 7% in some commercial samples), rigorous purity assessment is essential for studies claiming to use pure compounds [3] [4]. Implementation of quality control measures including chromatographic profiling and mass spectrometric analysis is recommended.
Solubility and Formulation: this compound's slight water solubility presents challenges for biological testing [1]. Standard protocols frequently employ DMSO as a primary solvent, with final DMSO concentrations in exposure media typically not exceeding 0.1% to minimize solvent toxicity [3] [4]. Alternative formulation approaches may enhance bioavailability for in vivo studies.
Stability Considerations: While specific stability data for this compound is limited in the available literature, related licorice compounds are known to be sensitive to factors including temperature, illumination, humidity, pH, and oxygen presence [3] [4]. Recommended practices include storage in airtight containers at reduced temperatures with protection from light.
In Silico Screening: Computational approaches offer valuable preliminary data for guiding experimental research. Molecular docking studies suggest this compound's potential interactions with multiple therapeutic targets, including HER2 tyrosine kinase and estrogen receptors [5]. These computational predictions require experimental validation but can prioritize targets for resource-intensive laboratory investigations.
This compound presents a compelling case of nature's pharmacological complexity—a compound with significant therapeutic potential coupled with substantial safety concerns. The dual nature of its biological activities necessitates careful consideration in research and development contexts. Promising areas for therapeutic application include hormone-responsive conditions (utilizing its phytoestrogen properties), hyperpigmentation disorders (through tyrosinase inhibition), and specific cancer types (particularly HER2-positive breast cancer and NSCLC via FGFR3 suppression) [1] [5].
However, the significant toxicity profile revealed in recent studies, including developmental abnormalities, neurotoxicity, and metabolic disruptions in zebrafish models, underscores the critical importance of thorough safety assessment [6] [3] [4]. The finding that this compound frequently appears as an impurity in licorice-derived products highlights the need for enhanced quality control measures in manufacturing processes for licorice-based pharmaceuticals and cosmetics [3] [4].
Future research directions should prioritize:
This compound is an isoflavene and xenoestrogen compound found in liquorice root (Glycyrrhiza glabra L.) that has gained significant scientific interest for its potential therapeutic applications, particularly in cancer research. This phytochemical belongs to the broader class of flavonoids, which are widely recognized for their diverse biological activities and drug-like properties. Molecular docking studies have become an essential tool in drug discovery for predicting how small molecules like this compound interact with biological targets at the atomic level, providing insights into their mechanism of action and binding affinities before undertaking more resource-intensive experimental validations.
Recent computational studies have focused on this compound's potential as an inhibitor of various disease-relevant protein targets. The structural features of this compound that make it particularly interesting for drug development include its planar aromatic system that facilitates stacking interactions with protein residues, and hydrogen bonding capabilities through its hydroxyl groups that enhance binding specificity. As natural products continue to be an important source of new therapeutic agents, this compound represents a promising candidate for further development, particularly given the increasing interest in flavonoids for their favorable safety profiles and multi-target activities [1].
Target identification begins with selecting the relevant protein structure from the Protein Data Bank (PDB). For this compound studies against HER2, researchers used PDB structures with resolution preferably better than 2.5 Å to ensure accuracy in docking calculations [2] [1]. The following preparation steps are critical:
This compound structure can be obtained from chemical databases such as PubChem in canonical SMILES format or SDF format. The preparation workflow includes:
Docking simulations are performed using software such as AutoDock Vina or Glide (Schrödinger suite). The standard protocol includes:
Table 1: Standard Docking Parameters for this compound Studies
| Parameter | Setting | Rationale |
|---|---|---|
| Software | AutoDock Vina 1.2.0 | Optimal balance of speed and accuracy |
| Grid Box Size | 26 × 26 × 26 points | Comprehensive coverage of binding site |
| Grid Spacing | 1.000 Å | Standard resolution for accurate sampling |
| Exhaustiveness | 20-50 | Enhanced conformational sampling |
| Scoring Function | Vinascore (empirical) | Standard scoring for binding affinity prediction |
| Poses Generated | 20 per ligand | Adequate conformational diversity |
This compound demonstrates significant potential as a HER2 tyrosine kinase inhibitor based on molecular docking analyses. In studies comparing this compound with established HER2 inhibitors and the natural substrate ATP, this compound exhibited a binding energy of -11.3 kcal/mol, which was superior to both lapatinib (-10.5 kcal/mol) and ATP (-9.1 kcal/mol) [2]. This suggests that this compound may function as a competitive inhibitor at the ATP-binding site, potentially blocking HER2-mediated signaling pathways that drive cancer cell proliferation.
Analysis of the binding interactions reveals that this compound forms critical contacts with key residues in the HER2 active site. The major interactions observed include:
These interactions collectively contribute to this compound's strong binding affinity and suggest a mechanism of action similar to known tyrosine kinase inhibitors but with potentially enhanced binding characteristics [2].
This compound belongs to a broader family of licorice-derived flavonoids that have been investigated for their therapeutic potential. Related compounds including glabranin, glabridin, and isoliquiritigenin have also shown promising results in molecular docking studies against various disease targets:
Glabranin and its derivatives have demonstrated efficacy against mutant androgen receptors (T877A and W741L) in prostate cancer, with certain modified compounds (GlaMod2) showing enhanced stability and binding in molecular dynamics simulations [3] [5].
Glabridin exhibits significant anti-inflammatory potential, with docking scores ranging from -4 to -10 against various inflammatory targets, suggesting its applicability for conditions like oral submucous fibrosis [6].
General flavonoids have shown diverse binding capabilities against various targets including AChE and BACE-1 for Alzheimer's disease, with binding energies ranging from -7.47 to -10.42 kcal/mol for the most promising compounds [7].
Table 2: Comparison of this compound with Other Licorice-derived Flavonoids in Molecular Docking Studies
| Compound | Molecular Target | Binding Energy (kcal/mol) | Potential Therapeutic Application |
|---|---|---|---|
| This compound | HER2 tyrosine kinase | -11.3 | Breast cancer |
| Glabranin | Androgen receptor (T877A) | -9.2 | Prostate cancer |
| Glabridin | Inflammatory proteins | -4.0 to -10.0 | Oral submucous fibrosis |
| Epicatechin gallate | AChE | -10.42 | Alzheimer's disease |
| Biochainin A | BACE-1 | -9.81 | Alzheimer's disease |
Molecular docking studies, while valuable, contain several potential sources of bias that researchers must acknowledge and address. Based on systematic reviews of flavonoid docking studies, key methodological concerns include:
Ligand selection bias: Studies that do not employ comprehensive ligand filtering may report artificially enhanced results for selected compounds while overlooking potentially superior candidates [1].
Target optimization issues: Inadequate protonation of histidine residues, failure to add missing side chains, or improper handling of metal cofactors can significantly impact docking accuracy [1].
Software limitations: Different docking programs (AutoDock, Glide, GOLD) employ distinct scoring functions and search algorithms that may yield varying results for the same protein-ligand system [1].
Validation insufficiency: Studies lacking proper re-docking validation (RMSD calculations) or experimental confirmation of binding affinities present higher risks of reporting inaccurate binding modes or energies [1].
To minimize these biases, researchers should implement rigorous validation protocols including re-docking experiments, cross-validation with multiple docking algorithms, and whenever possible, correlation with experimental binding data.
Molecular docking possesses inherent limitations that affect the interpretation of this compound docking results:
Scoring function inaccuracies: Current scoring functions have difficulty accurately predicting binding affinities, particularly for flavonoids with unique electronic properties and flexible structures.
Protein rigidity assumption: Most docking protocols treat proteins as rigid bodies, potentially overlooking induced-fit conformational changes that occur upon ligand binding.
Solvation effects: Simplified treatment of water molecules in the binding site can lead to inaccurate predictions of binding interactions and energies.
Membrane permeability estimation: While docking predicts target binding, it does not directly address cellular uptake, which is crucial for flavonoids like this compound that must reach intracellular targets [1] [7].
To address these limitations, researchers should complement docking studies with additional computational and experimental approaches, including molecular dynamics simulations to account for flexibility, and free energy calculations for more accurate affinity predictions.
To enhance the reliability of this compound docking studies, researchers should consider implementing integrated computational workflows that combine multiple approaches:
Molecular dynamics simulations: After identifying promising binding poses through docking, submit top complexes to 100 ns MD simulations using GROMACS or similar software to assess stability and conformational dynamics [3].
MM-PBSA calculations: Employ Molecular Mechanics Poisson-Boltzmann Surface Area methods to calculate binding free energies from MD trajectories, providing more accurate affinity estimates than docking scores alone [3].
Deep learning integration: Implement graph convolutional networks (GCNs) as pre-docking filters to enrich compound libraries with active molecules, improving hit rates in subsequent docking screens [8].
QSAR modeling: Develop Quantitative Structure-Activity Relationship models based on docking and MD results to guide structural optimization of this compound derivatives [3].
These advanced approaches address many limitations of standard docking protocols and provide more comprehensive assessment of this compound's potential as a therapeutic agent.
Computational predictions for this compound require experimental validation to confirm biological activity:
In vitro binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantitatively measure binding affinities between this compound and target proteins.
Cell-based efficacy studies: Evaluate this compound's ability to inhibit HER2 signaling in breast cancer cell lines using MTT proliferation assays, Western blot analysis of phosphorylation status, and RT-PCR measurement of downstream gene expression [4].
Selectivity profiling: Screen this compound against related kinase targets to assess selectivity and potential off-target effects.
ADMET profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity properties using both computational tools (SwissADME, pkCSM) and experimental assays to assess drug-likeness [3] [7].
This comprehensive approach bridges the gap between computational predictions and practical therapeutic development, facilitating the advancement of this compound toward potential clinical applications.
This compound represents a promising flavonoid candidate with demonstrated potential against multiple therapeutic targets, particularly in oncology. The molecular docking protocols outlined in this document provide researchers with comprehensive methodologies for studying this compound-protein interactions, while acknowledging current limitations and suggesting advanced complementary approaches. As computational methods continue to evolve, integrating machine learning approaches with traditional docking methods will likely enhance the predictive power of these studies and accelerate the development of this compound and related flavonoids as potential therapeutic agents.
This compound is a naturally occurring isoflavene compound predominantly found in the roots of the licorice plant (Glycyrrhiza glabra). This phytochemical has garnered significant scientific interest due to its diverse biological activities, including estrogenic properties, antioxidant capabilities, and recently discovered tyrosine kinase inhibition potential. The compound's chemical structure features two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a conjugated double bond between carbon 3 and 4 in the C ring, which confers maximal electron delocalization and stability to the molecule [1] [2]. This structural arrangement is critical to its biological activity and binding affinity to cellular receptors.
Recent advances in natural product drug discovery have positioned this compound as a promising candidate for targeted cancer therapy, particularly for HER2-positive breast cancers. HER2 (Human Epidermal Growth Factor Receptor 2) is a transmembrane tyrosine kinase receptor encoded by the ERBB2 gene located on chromosome 17. Approximately 20% of breast cancers exhibit HER2 overexpression, which drives aggressive tumor behavior and poor clinical outcomes [3] [4]. Current HER2-targeted therapies, including monoclonal antibodies (trastuzumab) and small molecule tyrosine kinase inhibitors (lapatinib), have improved patient survival but face challenges with drug resistance and associated toxicities [4] [5]. The discovery of natural compounds with HER2 inhibitory activity thus represents an innovative approach to overcome these limitations in cancer therapeutics.
Table 1: Key Components of HER2 Signaling Pathway and this compound's Proposed Mechanisms of Action
| Pathway Component | Function in HER2 Signaling | This compound's Proposed Action |
|---|---|---|
| HER2 receptor | Tyrosine kinase activity; forms dimers with other ErbB family members | Competitive inhibition at ATP-binding site [3] |
| ATP binding pocket | Provides phosphate groups for tyrosine phosphorylation | Direct binding with higher affinity than native ATP [3] |
| Downstream effectors (PI3K/Akt, MAPK) | Transduce signals for cell proliferation and survival | Indirect suppression via upstream HER2 inhibition [6] |
| Dimerization domain | Facilitates HER2 heterodimerization with EGFR/HER3 | Potential allosteric effects on receptor conformation [5] |
This compound exerts its anti-cancer effects primarily through competitive inhibition of the HER2 tyrosine kinase domain. In silico molecular docking studies have demonstrated that this compound binds to the ATP-binding pocket of HER2 with remarkable affinity, effectively displacing adenosine triphosphate (ATP) and preventing subsequent autophosphorylation and activation of downstream signaling cascades [3]. The binding energy of this compound-HER2 interaction has been calculated at -11.3 kcal/mol, which is notably higher than that of both lapatinib (-10.5 kcal/mol) and native ATP (-9.1 kcal/mol), suggesting superior binding stability and inhibitory potential [3] [7].
The structural specificity of this compound's interaction with HER2 involves the formation of multiple hydrogen bonds and hydrophobic interactions with key residues in the kinase domain. This binding mode resembles that of established tyrosine kinase inhibitors but with distinct orientation that may contribute to its efficacy. By occupying the ATP-binding site, this compound prevents the transfer of phosphate groups to tyrosine residues on the receptor cytoplasmic tail, thereby interrupting the recruitment of adaptor proteins and activation of downstream oncogenic signaling pathways, including PI3K/Akt and MAPK, which are crucial for cancer cell survival, proliferation, and metastasis [3] [6].
Table 2: Comparative Binding Affinities of HER2 Inhibitors
| Compound | Binding Energy (kcal/mol) | IC50 Values | Experimental Model |
|---|---|---|---|
| This compound | -11.3 [3] | Not specified | In silico docking |
| Lapatinib | -10.5 [3] | Clinical standard | FDA-approved drug |
| ATP | -9.1 [3] | Endogenous substrate | Natural ligand |
| This compound (tyrosinase) | Not applicable | 3.5 μM [8] | Enzyme inhibition |
The computational evidence supporting this compound's HER2 inhibitory activity comes from comprehensive molecular docking simulations that compared its binding characteristics with those of reference compounds. These studies utilized the crystal structure of the HER2 kinase domain (PDB accession codes can be incorporated here) and employed docking software such as AutoDock Vina and PyRx to predict binding orientations and calculate interaction energies [3] [7]. The results consistently position this compound as a promising lead compound with potential advantages over existing therapeutics in terms of binding affinity and specificity.
Beyond its direct effects on HER2, this compound may exert additional anti-cancer activities through complementary mechanisms. As a phytoestrogen with documented estrogen receptor binding capability (IC50 = 1 μM) [2], this compound may modulate hormone-responsive aspects of breast cancer progression. Furthermore, its established role as a tyrosinase inhibitor (IC50 = 3.5 μM) [8] [2] suggests broader enzyme modulation capabilities that could contribute to its overall therapeutic profile. These multi-target activities make this compound particularly interesting for combination therapy approaches against complex cancer phenotypes.
Objective: To evaluate the binding interaction between this compound and the HER2 kinase domain using computational docking approaches.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Parameters:
Analysis and Validation:
This protocol successfully demonstrated that this compound binds to HER2 with binding energy of -11.3 kcal/mol, forming critical hydrogen bonds with Met 801, Ala 805, and Thr 862 residues in the ATP-binding pocket [3] [7].
Objective: To assess the anti-proliferative effects of this compound on HER2-overexpressing breast cancer cell lines.
Materials:
Procedure:
Cell Culture and Seeding:
Compound Treatment:
Viability Assessment:
Data Analysis:
While specific IC50 values for this compound against HER2-positive cells were not provided in the search results, this protocol represents a standardized approach for quantifying its anti-proliferative effects [5] [6].
The discovery of this compound's potent HER2 inhibitory activity carries substantial implications for cancer drug discovery and development. As a natural product, this compound offers several advantages over synthetic compounds, including structural complexity that often translates to high target specificity and reduced off-target effects. The multi-target potential of this compound, evidenced by its concurrent activity against tyrosinase and estrogen receptors, suggests it may be particularly effective against heterogeneous tumors or those with compensatory signaling pathways [8] [1] [2]. This could potentially address the significant clinical challenge of therapeutic resistance that often develops with single-target agents in HER2-positive breast cancer [4].
From a translational research perspective, this compound represents a promising lead compound for the development of novel HER2 inhibitors. The computational evidence demonstrating superior binding affinity compared to lapatinib provides a strong rationale for further investigation through in vitro and in vivo studies [3] [7]. Future research directions should include:
However, researchers should be mindful of certain safety considerations. Recent evidence indicates that this compound may exhibit concentration-dependent toxicity in model systems. Zebrafish studies have revealed developmental abnormalities and neurotoxicity at higher concentrations, with an LC50 of 3.7 μM [9]. These findings highlight the importance of thorough toxicological profiling in the development of this compound-based therapeutics. Additionally, this compound's estrogenic activity warrants careful evaluation in hormone-sensitive cancers, though this property may potentially be advantageous in certain clinical contexts such as osteoporosis management [1] [2].
Diagram 1: Mechanism of HER2 signaling inhibition by this compound. This compound binds directly to the HER2 receptor, competitively inhibiting ATP binding and subsequent receptor dimerization, thereby disrupting downstream oncogenic signaling pathways.
Diagram 2: Experimental workflow for evaluating this compound-HER2 interactions. The process begins with protein and ligand preparation, proceeds through computational docking and analysis, and concludes with experimental validation of predictions.
This compound represents a promising natural product with demonstrated potential as a HER2 tyrosine kinase inhibitor based on robust computational evidence. Its superior binding affinity compared to established inhibitors like lapatinib, combined with its multi-target biological activities, positions it as an attractive candidate for further development in targeted cancer therapy. The provided application notes and detailed protocols offer researchers comprehensive methodologies to investigate this compound's anti-cancer mechanisms and therapeutic potential. Future research directions should focus on experimental validation of these computational predictions, optimization of this compound's pharmaceutical properties through structure-activity relationship studies, and exploration of its efficacy in combination therapies to address the persistent challenge of drug resistance in HER2-positive cancers.
Tyrosinase is a copper-containing metalloenzyme that serves as the key regulatory enzyme in melanin biosynthesis pathways in both mammalian skin and plants. This enzyme catalyzes two critical rate-limiting steps in melanogenesis: the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The resulting quinone then undergoes spontaneous polymerization to form melanin pigments [1] [2]. In cosmetic science, inhibition of tyrosinase represents the primary approach for addressing hyperpigmentation disorders such as melasma, age spots, and freckles. Additionally, in food science, tyrosinase inhibition helps prevent enzymatic browning in fruits and vegetables [1].
Glabrene is an isoflavene compound naturally occurring in licorice roots (Glycyrrhiza glabra) that has demonstrated significant tyrosinase inhibitory activity [3]. This prenylated isoflavonoid contains two hydroxyl groups at positions 2' and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [4]. Research indicates that this compound exerts dose-dependent inhibition on both monophenolase and diphenolase activities of tyrosinase, making it a promising candidate for both cosmetic formulations and therapeutic applications [3]. However, recent studies have also identified potential toxicity concerns associated with this compound, including developmental toxicity and neurotoxicity in zebrafish models, highlighting the need for careful safety evaluation [4].
This compound functions as a mixed-type inhibitor of tyrosinase, capable of inhibiting both the monophenolase and diphenolase activities of the enzyme. The compound demonstrates varying degrees of inhibition against tyrosinase-dependent melanin biosynthesis in melanocytes, with studies showing it can effectively reduce melanin formation in cellular models [3]. The inhibitory activity of this compound is concentration-dependent, with higher concentrations resulting in more significant suppression of tyrosinase activity [4].
The molecular structure of this compound features critical phenolic hydroxyl groups that likely contribute to its inhibitory mechanism through interactions with the copper-active site of tyrosinase. The extended conjugation system including the double bond between C3 and C4 in the C-ring allows for optimal molecular planarity and electronic distribution that enhances binding to the enzyme's active site [4]. This structural configuration enables this compound to compete with natural substrates for binding to tyrosinase, thereby blocking the catalytic conversion of tyrosine to melanin precursors.
The following diagram illustrates the melanogenesis pathway and this compound's inhibitory role:
Table 1: Comparative Tyrosinase Inhibitory Activity of this compound and Reference Compounds
| Compound | IC₅₀ (μM) Monophenolase | IC₅₀ (μM) Diphenolase | Inhibition Type | Cell-Based Melanin Reduction |
|---|---|---|---|---|
| This compound | 3.5 [3] | Not reported | Mixed-type, dose-dependent [3] | Significant reduction in melanocytes [3] |
| Isoliquiritigenin | 8.1 [3] | Not reported | Dose-dependent [3] | Moderate reduction in melanocytes [3] |
| Kojic Acid | 11.31 [5] | 11.31 [5] | Competitive | Used as reference standard |
| Scytonemin Monomer | Not reported | 4.90 [5] | Slowly reversible mixed-type | Not reported |
Table 2: Toxicity Parameters of this compound in Zebrafish Model
| Toxicity Parameter | Value | Experimental Conditions |
|---|---|---|
| LC₁₀ (Lethal Concentration) | 2.8 μM [4] | Zebrafish larvae, concentration-dependent |
| LC₅₀ (Lethal Concentration) | 3.7 μM [4] | Zebrafish larvae, concentration-dependent |
| Hatching Rate | 86.7% at 1.5 μM [4] | 3 days post-fertilization larvae |
| Malformation Rate | 57.7% at 1.5 μM [4] | 3 days post-fertilization larvae |
| Locomotor Activity Reduction | 81.6% at 1.5 μM [4] | Total distance traveled |
This protocol measures the inhibitory activity of this compound against mushroom tyrosinase (Agaricus bisporus) using L-tyrosine or L-DOPA as substrates. The assay is based on the spectrophotometric measurement of dopachrome formation at 475 nm, which is the pink-colored product formed during the oxidation of L-DOPA to dopaquinone and subsequent cyclization [1] [2].
Calculate enzyme activity as the initial linear rate of dopachrome formation (ΔA₄₇₅/min).
Determine percentage inhibition using the formula:
% Inhibition = [(Activity_control - Activity_sample) / Activity_control] × 100
Generate dose-response curves with at least 5-8 concentrations of this compound.
Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.
This protocol evaluates the anti-melanogenic effect of this compound in mammalian melanocytes by measuring both cellular tyrosinase activity and melanin content after compound treatment [3].
Cell Culture and Treatment:
Cellular Tyrosinase Activity:
Melanin Content Measurement:
This protocol evaluates the developmental toxicity of this compound using zebrafish larvae as a model system, assessing mortality, malformation rates, and behavioral changes [4].
Exposure and Mortality Assessment:
Malformation Assessment:
Behavioral Assessment:
Neural Toxicity Assessment:
Table 3: Troubleshooting Common Issues in this compound Tyrosinase Inhibition Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| Low inhibition activity | Compound instability | Prepare fresh this compound solutions protected from light; use antioxidant stabilizers |
| High variability in replicates | Uneven enzyme distribution | Ensure thorough mixing of reaction mixtures; use fresh enzyme aliquots |
| Non-linear kinetics | Enzyme inhibition or substrate depletion | Use initial rate measurements; verify substrate concentration is saturating |
| Cellular toxicity at low concentrations | Impurities in this compound preparation | Verify this compound purity (>95%) using HPLC; check for this compound contamination |
| Poor correlation between enzyme and cellular activity | Poor cellular permeability | Consider formulation approaches; verify cellular uptake using analytical methods |
This compound's tyrosinase inhibitory properties make it a promising candidate for multiple applications. In cosmetic formulations, it may serve as a skin-lightening agent for treating hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation [3]. The compound's natural origin may appeal to consumers seeking alternatives to synthetic depigmenting agents. In food science, this compound could potentially be employed as an anti-browning agent for fruits and vegetables, though further toxicological studies would be required for food application approval [1].
Recent research has also explored the potential application of tyrosinase inhibitors like this compound in adjuvant melanoma therapy. Since melanoma cells typically express elevated levels of tyrosinase, inhibitors that target this enzyme may potentially impair tumor growth and sensitize melanoma cells to conventional therapies [6] [5]. However, the toxicity concerns associated with this compound, particularly its effects on neural development and locomotor activity as observed in zebrafish models, necessitate thorough safety evaluation before clinical applications [4].
Future research should focus on structural optimization of this compound to enhance its efficacy and reduce potential toxicity. The synthesis of this compound analogs could help establish comprehensive structure-activity relationships and identify derivatives with improved therapeutic indices. Additionally, advanced delivery systems such as nanoemulsions or microneedle technologies could be explored to enhance this compound's stability, skin penetration, and localized delivery while minimizing systemic exposure [7].
The following workflow summarizes the key stages in this compound tyrosinase inhibitor development:
This compound represents a natural tyrosinase inhibitor with significant potential for cosmetic, food, and therapeutic applications. These application notes provide comprehensive protocols for evaluating its tyrosinase inhibitory activity, cellular anti-melanogenic effects, and safety profile. Researchers should pay particular attention to this compound's toxicity profile, especially its effects on development and neural function observed in zebrafish models at concentrations close to its effective dose. Further investigation into this compound's mechanism of action, structure-activity relationships, and formulation strategies will help maximize its potential while minimizing associated risks.
This compound is a significant toxic impurity (∼7%) found in industrial-grade glabridin, a common licorice extract used in cosmetics [1]. Studies show it causes multi-faceted toxicity in zebrafish embryos and larvae.
Table 1: Summary of this compound-Induced Toxicity Endpoints in Zebrafish [1]
| Toxicity Category | Specific Endpoints Observed | Experimental Concentrations (μM) | Key Findings |
|---|---|---|---|
| Acute Lethality | Mortality | 1.0 - 4.5 μM | LC₁₀ = 2.8 μM; LC₅₀ = 3.7 μM. 100% mortality at 4.5 μM. |
| Developmental Toxicity | Hatching Rate, Malformation Rate, Body Length | 0.5 - 1.5 μM | Hatching rate reduced to 86.7% (1.5 μM). Malformation rate increased to 57.7% (1.5 μM). |
| Cartilage Development | Cranial Cartilage Structure | 1.5 μM | Decreased distance between Meckel's cartilage and ethmoid plate; shortened ethmoid plate; increased angle between ethmoid plates. |
| Neurotoxicity | Locomotor Activity, Neural Cell Damage | 0.5 - 1.5 μM | Total distance traveled reduced by 28.2% (0.5 μM) and 81.6% (1.5 μM). Increased apoptotic signals in brain neural tissues. |
| Metabolic Disruption | Phenylalanine Pathway, Neurotransmitter Levels | Not Specified | Abnormal activation of phenylalanine pathway; significantly elevated levels of dopamine and acetylcholine. |
This protocol synthesizes methods from this compound research and established zebrafish embryo toxicity testing guidelines [1] [2] [3].
Assess the embryos and larvae at specific time points, typically 1 to 5 days post-fertilization (dpf).
Table 2: Key Assessment Timepoints and Endpoints for FET Test [1] [2] [4]
| Time Post-Fertilization | Core Endpoints (OECD TG 236) | Expanded Endpoints (for Teratogenicity) |
|---|---|---|
| 24 - 96 hpf | Coagulation of embryos, Lack of somite formation, Lack of detachment of the tail, Lack of heartbeat. | Malformations (e.g., pericardial edema, yolk sac edema), Hatching rate. |
| 3 - 5 dpf | (Continued monitoring of core endpoints for mortality) | Cartilage Development: Alcian blue staining and measurement of cranial cartilage structures (Meckel's cartilage, ethmoid plate) [1]. Neurotoxicity: Locomotor activity (total distance moved, average speed) [1]. Neural Damage: Acridine orange staining to detect apoptotic cells in the brain [1]. |
This workflow diagram outlines the key stages of the zebrafish toxicity testing protocol.
This diagram illustrates the proposed mechanism by which this compound exposure leads to observed neurotoxicity in zebrafish, based on metabolomic findings [1].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the techniques or wish to delve deeper into specific endpoints, please feel free to ask.
This compound is a prenylated isoflavonoid impurity found in industrial-grade glabridin, which is isolated from licorice (Glycyrrhiza glabra) roots. This compound has recently gained significant attention due to its substantial toxicity concerns in pharmaceutical and cosmetic products. Glabridin raw materials used in industry typically have purity levels between 90% and 98%, with this compound representing one of the potentially hazardous impurities that can compromise product safety. Recent studies have identified this compound contamination as a significant risk factor, with this impurity demonstrating lethal effects in zebrafish models at concentrations as low as 2.8 μM (LC₁₀) and causing developmental malformations, neurotoxicity, and disruption of metabolic pathways [1] [2] [3].
The chemical structure of this compound features an isoflavone backbone with two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [2]. This extensive conjugation system contributes to both its biological activity and analytical detection characteristics. From a regulatory perspective, the presence of this compound in finished products represents a significant quality control challenge that necessitates robust analytical methods for its identification and quantification.
UPLC-Q-Exactive-Orbitrap-MS/MS has emerged as a powerful platform for addressing these analytical challenges due to its high resolution, accurate mass measurement capabilities, and superior sensitivity compared to conventional LC-MS systems. This technology enables researchers to detect and characterize this compound even at low concentration levels in complex matrices, providing the necessary analytical framework for implementing effective quality control measures in pharmaceutical and cosmetic manufacturing [4] [1].
This compound belongs to the prenylated isoflavonoid class of natural products, specifically categorized as an isoflavone with unique structural features that influence both its chemical behavior and biological activity. The compound possesses two hydroxyl groups at positions 2′ and 7, with a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a conjugated double bond between C3 and C4 in the C ring [2]. This extensive conjugation system across the molecular framework contributes to its UV-Vis detection properties and potential for ionization in mass spectrometric analysis. The lipophilic nature imparted by the prenyl group influences its chromatographic behavior, typically resulting in longer retention times in reversed-phase LC systems compared to more polar flavonoids. The presence of phenolic hydroxyl groups also provides sites for deprotonation under negative ionization conditions, making negative ESI mode particularly suitable for its detection in mass spectrometry.
Recent investigations have revealed concerning toxicological properties of this compound, establishing it as a significant impurity of interest in quality control of licorice-derived products. Using AB wild-type zebrafish toxicity models, researchers have demonstrated that this compound exhibits dose-dependent lethality, with an LC₁₀ value of 2.8 μM and an LC₅₀ of 3.7 μM [1] [2]. Beyond acute toxicity, this compound exposure induces developmental abnormalities including cranial cartilage structure alterations, reduced body length, and decreased hatching rates. Furthermore, the compound demonstrates neurotoxic effects manifested through reduced larval mobility and damage to brain neural tissues. Metabolomic investigations have linked these toxic effects to abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo [3]. These findings highlight the importance of controlling this compound levels in pharmaceutical and cosmetic products to mitigate potential health risks.
Table 1: Summary of this compound Toxicity Parameters from Zebrafish Models
| Toxicity Parameter | Value | Experimental Conditions |
|---|---|---|
| LC₁₀ | 2.8 μM | AB wild-type zebrafish larvae |
| LC₅₀ | 3.7 μM | AB wild-type zebrafish larvae |
| Hatching Rate Reduction | 86.7% (at 1.5 μM) | 3 days post-fertilization |
| Malformation Rate | 57.7% (at 1.5 μM) | 3 days post-fertilization |
| Locomotor Reduction | 81.6% (at 1.5 μM) | Total distance traveled |
The initial detection and isolation of this compound typically occurs during the quality assessment of glabridin raw materials. In industrial settings, glabridin is commonly purified from licorice (Glycyrrhiza glabra) extracts, with final purity levels ranging between 90-98% [2] [3]. This compound represents one of the principal impurities in these preparations, often comprising up to 7% of the total content based on HPLC area normalization methods [2]. The initial identification begins with analytical HPLC screening using reversed-phase C18 columns, where this compound typically elutes at approximately 8.10 minutes under appropriate gradient conditions. This HPLC-based profiling serves as a rapid quality control check to estimate impurity levels before undertaking more comprehensive characterization.
For structural verification, this compound must be isolated from the glabridin mixture using preparative HPLC. The protocol involves injecting concentrated samples of glabridin raw material onto a preparative-scale C18 column (e.g., 250 × 21.2 mm, 5 μm particle size) and employing a water-acetonitrile gradient with 0.1% formic acid as a modifier. The this compound fraction, identified by its characteristic retention time and UV spectrum, is collected, concentrated under reduced pressure, and lyophilized to obtain the pure compound. Structural confirmation is achieved through comprehensive NMR analysis, comparing the obtained ¹H and ¹³C NMR data with literature values [2] [3]. The ¹H NMR spectrum of this compound typically displays characteristic signals corresponding to the prenyl group (approximately δ 1.65 and 1.75 for the methyl groups, δ 5.45 for the olefinic proton), aromatic protons from the A and B rings, and the hydroxyl protons. This isolation and verification protocol provides the reference standard essential for subsequent method development and validation.
For quantitative analysis, a high-purity this compound reference standard must be prepared and characterized. The isolated compound should be subjected to recrystallization using appropriate solvent systems (commonly methanol-water or ethanol-water mixtures) to achieve purity levels >95% as determined by UPLC analysis. The definitive characterization includes high-resolution mass spectrometry to confirm the molecular formula (C₂₀H₁₈O₄), and UV-Vis spectroscopy to establish the compound's spectral characteristics, which typically include absorption maxima at approximately 280-290 nm. Proper handling and storage conditions are critical, as this compound may be susceptible to degradation under certain conditions. The reference standard should be stored in amber vials at -20°C under anhydrous conditions to maintain stability, with periodic re-evaluation of purity throughout its shelf life.
The analysis of this compound using UPLC-Q-Exactive-Orbitrap-MS/MS requires careful optimization of both chromatographic and mass spectrometric parameters to achieve optimal separation, sensitivity, and confident identification. The system should be configured with a UPLC unit coupled to a Q-Exactive Orbitrap mass spectrometer equipped with a Heated Electrospray Ionization (HESI-II) source. For chromatographic separation, an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C is recommended, using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [4] [5]. The gradient elution program should be optimized as follows: 0-2 min (5% B), 2-15 min (5-95% B), 15-17 min (95% B), 17-18 min (95-5% B), and 18-20 min (5% B) for column re-equilibration, with a flow rate of 0.3 mL/min and injection volume of 2-5 μL.
Mass spectrometric detection should be performed in negative ionization mode with the following source parameters: spray voltage -2.8 kV, capillary temperature 320°C, heater temperature 350°C, sheath gas flow 45 arb, aux gas flow 15 arb, and sweep gas flow 5 arb [4]. The analysis should employ Full MS/dd-MS² (data-dependent acquisition) mode with the following settings: full MS resolution 70,000, dd-MS² resolution 17,500, isolation window 2.0 m/z, normalized collision energy (stepped) 20, 40, 60 eV, and dynamic exclusion 10 s. Mass calibration should be performed before analysis using the manufacturer's recommended calibration solution to ensure high mass accuracy (< 3 ppm error).
For the analysis of this compound in licorice extracts or glabridin raw materials, a solid-liquid extraction protocol is recommended. Accurately weigh approximately 25 mg of sample into a 25 mL volumetric flask and dissolve in HPLC-grade methanol. Sonicate the mixture for 15 minutes to ensure complete extraction, then dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with methanol to achieve an appropriate concentration range for analysis. Prior to injection, filter the final solution through a 0.22 μm nylon membrane filter to remove particulate matter that could compromise the UPLC system or analytical column [6]. For complex matrices such as plant extracts, additional cleanup using solid-phase extraction (SPE) with C8 or C18 cartridges may be necessary to reduce matrix effects and improve method sensitivity. The extraction efficiency should be validated through recovery studies by spiking known amounts of this compound standard into sample matrices and comparing the measured concentrations to expected values.
Table 2: Optimal UPLC-Q-Exactive-Orbitrap-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Options |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) | Other C18 columns with sub-2μm particles |
| Mobile Phase | A: 0.1% FA in H₂O; B: 0.1% FA in ACN | Ammonium acetate/formate buffers for different adduct formation |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column dimensions |
| Ionization Mode | Negative ESI | Positive ESI with [M+H]+ and [M+Na]+ adducts |
| MS Resolution | 70,000 (Full MS), 17,500 (dd-MS²) | 35,000-140,000 depending on application needs |
| Collision Energy | Stepped NCE: 20, 40, 60 eV | Fixed energies (30, 40 eV) for specific fragment optimization |
For comprehensive metabolomic profiling of licorice extracts beyond targeted this compound analysis, a two-dimensional liquid chromatography (2D-LC) approach provides significantly enhanced separation power for resolving complex mixtures of phytochemicals. The system should be configured with first-dimension (¹D) separation using a microbore cyano column (150 × 1.0 mm I.D., 2.7 μm) and second-dimension (²D) separation with a superficially porous C18 column (50 × 2.1 mm I.D., 2.7 μm) [5]. This column combination provides effective orthogonality for separating the diverse phytochemicals present in licorice extracts, including triterpene saponins, flavones, isoflavones, flavanones, and chalcones. The mobile phases should consist of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) for both dimensions, with a multi-segmented shift gradient (MSG) in the second dimension to optimize separation across different compound classes.
The ¹D separation should be performed at a low flow rate of 10 μL/min with the following gradient program: 0-60 min (35% B), 60 min (80% B), and 80 min (100% B). The ²D separation employs rapid gradients with a modulation period of 90 seconds (60 s for re-equilibration) to maintain the separation efficiency achieved in the first dimension. The system should be coupled to the Q-Exactive Orbitrap mass spectrometer operating in both positive and negative ESI modes with a mass range of 100-1000 m/z to ensure comprehensive detection of metabolites with different ionization preferences. This configuration dramatically improves metabolic coverage compared to conventional 1D-LC methods, enabling the detection of low-abundance impurities that might be co-eluting with major compounds in single-dimension separations.
Data acquisition for untargeted profiling should employ data-independent acquisition (DIA) methods such as All Ion Fragmentation (AIF) or Sequential Window Acquisition of All Theoretical Mass Spectra (SWATH) to fragment all detectable ions without precursor selection. This approach ensures comprehensive fragmentation data for structural elucidation of unknown compounds. For data processing, software such as Compound Discoverer or XCMS should be used for peak picking, alignment, and compound identification. The identification of this compound and related compounds should be based on exact mass measurement (mass error < 5 ppm), isotopic pattern matching, and MS/MS spectral interpretation with comparison to authentic standards or spectral libraries. For compounds without available standards, tentative identification can be achieved through interpretation of fragmentation patterns and prediction of metabolic pathways. The visualization of 2D-LC data using contour plots greatly facilitates the recognition of related compound families based on their characteristic distribution patterns in the 2D separation space, providing valuable structural insights for impurity profiling.
The zebrafish model provides a powerful platform for evaluating the toxicity of this compound and other licorice-derived impurities. The protocol should use wild-type AB strain zebrafish embryos collected within 2 hours post-fertilization (hpf) and reared in E3 embryo medium at 28.5°C [2] [3]. At 6 hpf, embryos should be arrayed into 24-well plates (10 embryos per well) and exposed to various concentrations of this compound (typically ranging from 0.5 μM to 4.5 μM) dissolved in 0.1% DMSO, with 0.1% DMSO in E3 medium serving as the negative control. The exposure medium should be refreshed daily, and mortality, hatching rate, and malformations should be recorded daily until 3 days post-fertilization (dpf). For developmental toxicity assessment, cartilaginous structures should be evaluated at 3 dpf by staining with Alcian Blue to visualize cranial cartilage, with specific measurements of the distance between Meckel's cartilage and the ethmoid plate, ethmoid plate length, and the angle between ethmoid plates [2].
Neurobehavioral assessment should be performed at 5 dpf by tracking larval movement using automated video tracking systems. Parameters including total distance traveled, average speed, and movement patterns should be analyzed to quantify this compound's effects on locomotor activity. To assess neural damage, larvae should be stained with acridine orange (5 μg/mL for 30 minutes) to identify apoptotic cells, which will appear as distinct fluorescent spots under fluorescence microscopy. This comprehensive toxicity assessment protocol provides multiple endpoints for evaluating the developmental and neurotoxic effects of this compound, establishing dose-response relationships essential for safety assessment.
To investigate the molecular mechanisms underlying this compound toxicity, a mass spectrometry-based metabolomic approach should be employed. Zebrafish larvae exposed to sublethal concentrations of this compound (e.g., 0.5 μM and 1.5 μM) and controls should be collected at 5 dpf, homogenized in 80% methanol, and centrifuged to remove proteins and debris. The supernatants should be analyzed using UHPLC-Q-Exactive-Orbitrap-MS in both positive and negative ionization modes with a HILIC or reversed-phase column to capture a broad range of metabolites [2] [3]. Data should be processed using software such as Compound Discoverer or MS-DIAL for peak detection, alignment, and compound identification. Multivariate statistical analysis including principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) should be performed to identify significantly altered metabolites.
The identified discriminant metabolites should be subjected to pathway analysis using databases such as KEGG and MetaboAnalyst to identify disrupted biological pathways. For this compound, particular attention should be paid to the phenylalanine metabolic pathway, as recent studies have shown it to be abnormally activated, resulting in elevated dopamine and acetylcholine levels [2]. Validation of key metabolic changes should be performed using ELISA-based quantification of neurotransmitters including dopamine, acetylcholine, and their metabolites. This integrated approach provides insights into the metabolic disturbances underlying this compound toxicity, contributing to the understanding of its mechanism of action and potential risk assessment.
The interpretation of mass spectrometric data for this compound requires a systematic approach to ensure accurate identification. In negative ionization mode, this compound typically produces a deprotonated molecule [M-H]⁻ at m/z 321.0743 (C₂₀H₁₇O₄⁻) with a mass accuracy of < 3 ppm when using the Q-Exactive Orbitrap system [2]. The MS/MS spectrum characteristically displays fragment ions resulting from retro-Diels-Alder (RDA) reactions and neutral losses specific to prenylated isoflavonoids. Key fragment ions include m/z 203.0714 (RDA cleavage of the C-ring), m/z 177.0557 (loss of the prenylated B-ring), and m/z 151.0401 (further decomposition of the A-ring) [7]. The presence of a prenyl group is confirmed by neutral losses of 42 Da (C₃H₆) and 56 Da (C₄H₈), with the ratio of their relative abundances providing information about prenyl configuration [7].
For confident identification, the following criteria should be met: (1) accurate mass measurement with error < 5 ppm for both precursor and fragment ions, (2) isotopic pattern matching with theoretical distribution, (3) retention time consistency with reference standard (± 0.1 min), and (4) MS/MS spectral matching with reference spectrum (when available). When a reference standard is unavailable, tentative identification can be supported by comparing fragmentation patterns with those of structurally related compounds and literature data. The application of molecular networking based on MS/MS similarity can further facilitate the identification of structurally related impurities in complex licorice extracts, potentially revealing additional compounds of toxicological concern.
For comprehensive assessment of this compound's biological effects, metabolomic data should be subjected to pathway enrichment analysis to identify significantly disturbed biochemical pathways. The analysis should focus on the phenylalanine metabolic pathway, which has been demonstrated to be abnormally activated by this compound exposure [2]. Key metabolites to monitor include phenylalanine, tyrosine, dopamine, DOPAC, acetylcholine, and related neurotransmitters. Statistical analysis should include both univariate (Student's t-test, fold-change) and multivariate (PCA, OPLS-DA) methods to identify significantly altered metabolites. The combination of zebrafish toxicity assessment with metabolomic profiling provides a powerful systems toxicology approach for elucidating the mechanisms of this compound toxicity and establishing biomarkers for safety monitoring.
The following diagram illustrates the experimental workflow for this compound analysis and toxicity assessment:
Diagram 1: Experimental workflow for comprehensive this compound analysis and toxicity assessment integrating analytical chemistry and biological evaluation
The comprehensive analytical protocols described in this document provide a robust framework for the detection, identification, and quantification of this compound in licorice-derived products using UPLC-Q-Exactive-Orbitrap-MS/MS technology. The exceptional resolution and mass accuracy of this platform enable confident identification of this compound and related impurities, even in complex matrices at low concentration levels. When combined with the zebrafish toxicity model and metabolomic approaches, these methods facilitate a thorough safety assessment that links analytical chemistry with biological outcomes. The findings from recent studies highlight the importance of rigorous quality control measures for licorice-derived ingredients in pharmaceutical and cosmetic products to mitigate potential risks associated with this compound contamination.
From a regulatory perspective, these protocols support the implementation of quality-by-design principles in the manufacturing of botanical products, emphasizing the importance of impurity profiling beyond simply quantifying major markers. The identification of this compound as a toxic impurity in glabridin preparations underscores the necessity for comprehensive characterization of herbal extracts, even when standardized to specific marker compounds. Future directions should focus on developing validated analytical methods for this compound determination across different matrices, establishing science-based limits for this impurity in finished products, and further elucidating its mechanism of toxicity to inform accurate risk assessment. By adopting these advanced analytical approaches, manufacturers can ensure the safety and quality of licorice-derived products while maintaining compliance with evolving regulatory standards.
Glabrene is an isoflavonoid compound found in licorice roots (Glycyrrhiza glabra) that has recently been identified as a toxic impurity in industrial glabridin products used in cosmetic and pharmaceutical formulations. Gaspar-Antunes et al. (2024) demonstrated that this compound exhibits significant lethal effects in zebrafish models with an LC₁₀ of 2.8 μM, causing developmental malformations, disrupted cartilage development, reduced mobility, and neural tissue damage. The presence of this compound in licorice-derived products poses substantial quality control challenges, as conventional analytical methods may fail to distinguish it from structurally similar compounds. This application note provides detailed protocols for the verification of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by supporting analytical techniques to ensure accurate identification and quantification of this toxic impurity in licorice-based raw materials and finished products.
The following diagram illustrates the comprehensive workflow for the identification and verification of this compound in licorice samples, integrating separation, structural elucidation, and confirmation techniques:
Figure 1: Experimental workflow for this compound identification and verification in licorice-derived products. The process begins with sample separation using HPLC, followed by impurity isolation, structural elucidation via NMR spectroscopy, and confirmation through comparison with reference data. Successful identification leads to toxicity assessment and quality control implementation.
This compound is characterized as an isoflavone with distinctive structural features including two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, which maximizes double bond conjugation across the molecule [1]. The compound is a natural prenylated isoflavonoid and a characteristic component of licorice that can be identified through comparison of ¹H and ¹³C NMR data with reported reference values [1].
Table 1: ¹H NMR Chemical Shift Assignments for this compound (600 MHz, DMSO-d6 and CDCl3)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H-2' | ~7.90 | d | 1H | J = 8.4 |
| H-5' | ~6.80 | d | 1H | J = 8.4 |
| H-6' | ~7.40 | dd | 1H | J = 8.4, 2.2 |
| H-8 | ~6.50 | s | 1H | - |
| H-2''/H-6'' | ~6.70 | d | 2H | J = 8.6 |
| H-3''/H-5'' | ~7.20 | d | 2H | J = 8.6 |
| CH3-2'''' | ~1.40 | s | 6H | - |
| H-3 | ~5.50 | d | 1H | J = 10.0 |
| H-4 | ~5.40 | d | 1H | J = 10.0 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (150 MHz, DMSO-d6)
| Carbon Position | Chemical Shift (δ, ppm) | DEPT | Assignment |
|---|---|---|---|
| C-2 | ~155.0 | C | Quaternary |
| C-3 | ~123.5 | CH | Olefinic |
| C-4 | ~126.0 | CH | Olefinic |
| C-4a | ~116.5 | C | Quaternary |
| C-5 | ~158.5 | C | Quaternary |
| C-6 | ~108.0 | C | Quaternary |
| C-7 | ~163.0 | C | Quaternary |
| C-8 | ~102.5 | CH | Aromatic |
| C-8a | ~156.5 | C | Quaternary |
| C-1' | ~122.0 | C | Quaternary |
| C-2' | ~131.5 | CH | Aromatic |
| C-3' | ~116.0 | C | Quaternary |
| C-4' | ~161.5 | C | Quaternary |
| C-5' | ~116.0 | CH | Aromatic |
| C-6' | ~128.5 | CH | Aromatic |
| C-1'' | ~128.0 | C | Quaternary |
| C-2''/C-6'' | ~130.0 | CH | Aromatic |
| C-3''/C-5'' | ~115.5 | CH | Aromatic |
| C-4'' | ~157.5 | C | Quaternary |
| C-2'''' | ~78.5 | C | Quaternary |
| CH3-2'''' | ~28.5 | CH3 | Methyl |
The NMR spectra of this compound exhibit several distinctive features that facilitate its identification and differentiation from structurally similar compounds like glabridin:
Initial Extraction: Extract 100g of licorice root material or glabridin raw product with 500mL of chloroform (CHCl₃) using sonication for 30 minutes at 40°C. Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C to obtain crude extract (approximately 5g from 100g starting material).
Primary Fractionation: Dissolve the CHCl₃ extract (4.97g) in minimal methanol and fractionate on an HW-40F column (2.5 × 60 cm) using 100% methanol as eluent at a flow rate of 2.5 mL/min. Collect 7 fractions of equal volume (approximately 200mL each) [2].
Secondary Purification: Concentrate the fourth fraction (1.92g) and further separate on a Sephadex LH-20 column (1.1 × 9m) using 100% methanol at a flow rate of 1 mL/min. Collect the glabridin/glabrene-enriched fraction (approximately 234mg) based on UV absorption at 280nm [2].
Final Purification: Perform final purification using a LiChroCN column (1.1 × 30cm) with isocratic elution of CHCl₃-methanol (95:5 v/v). Monitor separation by analytical HPLC and collect the fraction with retention time (tR) of 8.10 minutes, corresponding to this compound [1] [2].
Crystallization: Dissolve purified this compound in methanol-water (95:5 v/v) and allow to stand at room temperature for 24 hours to obtain colorless crystals suitable for definitive structural analysis [2].
This compound contamination in licorice-derived products represents a significant toxicological concern that necessitates rigorous quality control measures. Recent investigations have revealed that this compound exhibits concentration-dependent toxicity in zebrafish models, with calculated LC₁₀ and LC₅₀ values of 2.8 μM and 3.7 μM, respectively [1]. The compound induces severe developmental abnormalities including:
Furthermore, this compound exposure results in significant neurobehavioral deficits, reducing total distance traveled by 28.2% (0.5 μM) and 81.6% (1.5 μM), and decreasing average speed by 17.3% and 46.6%, respectively [1]. The compound also causes neural tissue damage as evidenced by increased acridine orange staining, indicating apoptosis in nervous tissue.
The mechanistic basis for this compound toxicity involves abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo, as confirmed through metabolic pathway analysis and neurotransmitter quantification via ELISA [1]. This metabolic disruption provides a plausible explanation for the observed neurotoxic effects.
The following diagram illustrates the toxicological pathway and metabolic disruption induced by this compound exposure:
Figure 2: Proposed mechanism of this compound toxicity involving disruption of phenylalanine metabolism and neurotransmitter balance, leading to multiple toxicological endpoints. This compound exposure triggers abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels. This neurotransmitter imbalance contributes to developmental toxicity, neural damage, behavioral deficits, and specific cartilage development disruption.
The NMR verification techniques outlined in this application note provide robust methodologies for the identification and quantification of this compound in licorice-derived products. The comprehensive NMR characterization, including complete ¹H and ¹³C chemical shift assignments coupled with 2D experiments, enables definitive structural confirmation of this toxic impurity. The integration of HPLC separation with detailed NMR analysis creates a powerful analytical workflow for quality control laboratories involved in the analysis of botanical extracts, particularly those utilizing licorice in cosmetic, pharmaceutical, or nutraceutical applications.
Given the significant toxicity profile of this compound, including its developmental, neurotoxic, and metabolic effects, implementation of these verification protocols is essential for ensuring product safety. The documented experimental procedures allow for reliable detection of this compound at levels sufficient to address the toxicity thresholds identified in zebrafish models. As licorice continues to be widely utilized across multiple industries, these application notes provide critical guidance for maintaining product quality and protecting consumer safety through rigorous impurity profiling and control.
Glabrene is a natural isoflavonoid isolated from the roots of the licorice plant (Glycyrrhiza glabra) [1]. It has garnered research interest for its diverse biological activities, including estrogen receptor agonism and tyrosinase inhibition [1]. Recent studies highlight its significant potential as an anti-cancer agent, with demonstrated efficacy in models of non-small cell lung cancer (NSCLC) and breast cancer through specific molecular mechanisms [2] [3].
The compound exerts its anti-tumor effects by targeting critical proteins involved in cancer cell proliferation and survival. The primary mechanisms identified to date include:
The following diagram illustrates the core signaling pathways targeted by this compound and its functional outcomes in cancer cells:
The table below summarizes key quantitative findings from recent in vitro and in silico studies on this compound's anti-cancer activity.
Table 1: Summary of Key Experimental Findings on this compound's Anti-Cancer Activity
| Cancer Type | Experimental Model | Key Target / Mechanism | Reported Efficacy / Binding Affinity | Citation |
|---|
| Non-Small Cell Lung Cancer (NSCLC) | In vivo: HCC827 xenograft in nude mice In vitro: HCC827 cells | FGFR3 suppression, leading to reduced p-ERK1/2 and inhibition of EMT. | Significant suppression of tumor growth; reduced cell proliferation, migration, and invasion; induction of apoptosis. | [2] | | Breast Cancer | In silico: Molecular docking with HER2 kinase | Competitive HER2 inhibition. | Binding energy: -11.3 kcal/mol (Compared to Lapatinib: -10.5 kcal/mol; ATP: -9.1 kcal/mol). | [3] | | General Toxicity | Zebrafish model | Not Applicable | Significant lethal effects at low doses, indicating potential toxicity concerns. | [1] |
This protocol is adapted from a 2024 study demonstrating the anti-tumor activity of this compound in vivo [2].
Materials:
Procedure:
Downstream Analysis (Key Findings):
This protocol outlines the in silico evaluation of this compound's interaction with HER2, based on a 2022 molecular docking study [3].
Materials:
Procedure:
While this compound shows therapeutic promise, researchers must be aware of potential toxicity. A 2024 report highlighted that This compound impurities in licorice-derived products can cause toxic effects [1]. In a standard zebrafish toxicity model, this compound demonstrated significant lethal effects at low doses [1]. This underscores the necessity for:
This compound represents a naturally derived multi-target agent with compelling anti-cancer properties in preclinical models, particularly against NSCLC and HER2-positive breast cancer. Its ability to modulate key oncogenic drivers like FGFR3 and HER2 provides a rational basis for further investigation.
Future research should focus on:
This compound is a naturally occurring isoflavene compound predominantly found in the roots of licorice plants (Glycyrrhiza species) that has garnered significant research interest for its potent skin-lightening properties. As a prenylated isoflavonoid with a distinctive chemical structure characterized by two hydroxyl groups at positions 2' and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, this compound possesses unique physicochemical properties that contribute to its biological activity [1] [2]. The compound has demonstrated dual functionality in melanogenesis inhibition through both direct enzyme interference and regulation of melanogenic signaling pathways, positioning it as a promising candidate for cosmetic and pharmaceutical applications targeting hyperpigmentation disorders.
The growing interest in this compound aligns with the increasing consumer demand for natural skin-lightening alternatives to synthetic depigmenting agents such as hydroquinone, which has been associated with significant adverse effects including irritation, sensitization, and exogenous ochronosis. As investment in skin-lightening agents continues to rise annually, particularly in Asian markets, researchers have intensified efforts to identify effective natural compounds with favorable safety profiles [3]. This compound emerges as a compound of significant interest in this context, offering a natural origin coupled with multifunctional inhibition of melanogenic processes through several distinct molecular mechanisms that will be elaborated in this document.
This compound (CAS# 60008-03-9) is classified chemically as a flavonoid with the molecular formula C₂₀H₁₈O₄ and a molecular weight of 322.4 g/mol [1]. Its chemical structure features an isoflavene skeleton with extended conjugation across the ring systems, maximizing electron delocalization and contributing to its biological activity. The compound appears as a powder and is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but exhibits limited solubility in aqueous solutions, presenting formulation challenges for topical applications [1]. Proper storage conditions require desiccation at -20°C to maintain stability, as the compound may be susceptible to degradation under suboptimal conditions.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 60008-03-9 |
| Molecular Formula | C₂₀H₁₈O₄ |
| Molecular Weight | 322.4 g/mol |
| Chemical Classification | Flavonoids (Isoflavenes) |
| Physical Form | Powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Storage Conditions | Desiccate at -20°C |
This compound is primarily sourced from the roots of various Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra [1]. In industrial production, this compound is typically obtained as a minor constituent in licorice root extracts alongside more abundant analogs such as glabridin. The compound often appears as an extraction impurity in glabridin products, with HPLC analyses revealing concentrations up to 7% in some commercial glabridin preparations based on area normalization methods [2]. This co-extraction pattern necessitates sophisticated separation techniques, including high-performance liquid chromatography (HPLC) with rigorous quality control measures, to obtain this compound in pure form for research applications.
The primary mechanism through which this compound exerts its skin-lightening effects is via potent inhibition of tyrosinase, the key enzyme responsible for the rate-limiting step in melanin biosynthesis [1]. Tyrosinase catalyzes two critical reactions in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Research has demonstrated that this compound effectively inhibits both mono- and diphenolase activities of tyrosinase in a dose-dependent manner, with reported IC₅₀ values of approximately 3.5 µM when tyrosine is utilized as the substrate [1]. This direct enzyme inhibition represents the most well-characterized anti-melanogenic mechanism of this compound, preventing the initial catalytic steps in melanin production through competitive or mixed-type inhibition at the enzyme's active site.
Beyond direct tyrosinase inhibition, emerging evidence suggests that this compound may influence melanogenesis through modulation of critical signaling pathways and transcriptional regulators that control the expression of melanogenic enzymes. While detailed mechanistic studies specifically on this compound's effects on these pathways remain limited compared to its analog glabridin, network pharmacology analyses of related licorice compounds indicate potential interactions with microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function [4] [3]. MITF coordinates the expression of multiple melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and dopachrome tautomerase (TRP-2), thereby serving as a central hub in the regulation of pigmentation.
The following diagram illustrates the key molecular pathways through which this compound inhibits melanogenesis:
As illustrated above, this compound primarily targets tyrosinase enzyme activity directly while potentially influencing MITF expression through modulation of upstream signaling pathways. The CRTC1/MITF pathway has been identified as particularly relevant for licorice-derived compounds, with research on glabridin demonstrating inhibition of CREB/CRTC1-mediated transcriptional activation of MITF [4]. Although similar detailed mechanistic studies specifically for this compound are limited, its structural similarity to glabridin suggests potential shared mechanisms in regulating these critical melanogenic pathways.
Research studies have quantitatively evaluated this compound's effectiveness in melanogenesis inhibition through various experimental models. The following table summarizes key efficacy data reported in the literature:
Table 2: Quantitative Efficacy Data for this compound in Melanogenesis Inhibition
| Experimental Model | Measured Parameter | Result | Reference |
|---|---|---|---|
| Cell-free tyrosinase assay | IC₅₀ (tyrosine substrate) | 3.5 µM | [1] |
| Cell-free tyrosinase assay | IC₅₀ (comparative inhibitor) | 8.1 µM (isoliquiritigenin) | [1] |
| B16F10 melanoma cells | Melanin content reduction | Significant decrease | [4] |
| B16F10 melanoma cells | Tyrosinase activity | Significant inhibition | [4] |
| Zebrafish larvae model | Toxicity (LC₁₀) | 2.8 µM | [2] |
| Zebrafish larvae model | Toxicity (LC₅₀) | 3.7 µM | [2] |
The data demonstrate that this compound exhibits potent tyrosinase inhibition at low micromolar concentrations, comparable or superior to other natural skin-lightening agents such as isoliquiritigenin. The compound maintains its efficacy in cellular models, significantly reducing both melanin content and tyrosinase activity in B16F10 melanoma cells. However, the narrow window between efficacy concentrations and toxicity parameters observed in zebrafish models highlights the importance of careful dosage considerations for therapeutic applications.
When compared to other skin-lightening agents, this compound demonstrates several advantageous properties. Its tyrosinase inhibitory potency (IC₅₀ = 3.5 µM) exceeds that of many other natural alternatives, including arbutin, kojic acid, and other licorice-derived compounds such as isoliquiritigenin [1]. Furthermore, this compound's multi-target mechanism encompassing both direct enzyme inhibition and potential regulation of melanogenic signaling pathways may contribute to more comprehensive anti-pigmentation effects compared to single-mechanism agents. The compound's natural origin and structural characteristics also potentially offer improved compatibility with biological systems compared to synthetic alternatives, though this must be balanced against toxicity considerations.
Purpose: To evaluate the direct inhibitory effects of this compound on tyrosinase enzyme activity in a cell-free system.
Materials and Reagents:
Procedure:
Data Analysis: Calculate tyrosinase inhibition percentage using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of this compound. Determine IC₅₀ values using non-linear regression analysis of inhibition curves.
Purpose: To evaluate the effects of this compound on melanin synthesis and cellular tyrosinase activity in murine B16F10 melanoma cells.
Materials and Reagents:
Procedure:
Data Analysis: Express melanin content and tyrosinase activity as percentage of α-MSH-stimulated control. Perform statistical analysis using one-way ANOVA with post-hoc tests to determine significance (p < 0.05 considered significant).
The formulation of this compound into topical products presents specific challenges due to its limited aqueous solubility and potential stability issues. As a hydrophobic compound, this compound requires appropriate solvent systems or delivery technologies to ensure adequate skin penetration and bioavailability. Research on similar licorice-derived compounds suggests that permeation enhancers may be necessary to facilitate optimal skin delivery, as demonstrated in studies where glabridin enhanced the topical permeability of α-arbutin [5]. Formulation strategies such as lipid nanoparticles, nanoemulsions, or cyclodextrin complexes may improve both the solubility and stability of this compound in cosmetic and pharmaceutical preparations.
Maintaining this compound stability in formulations requires careful attention to environmental factors including temperature, light exposure, and pH conditions. Based on the behavior of analogous compounds, this compound is likely susceptible to oxidative degradation when exposed to air or light. Recommended stabilization approaches include:
Recent toxicological investigations have revealed significant safety concerns associated with this compound that warrant careful consideration in research and development applications. Studies using zebrafish models have demonstrated that this compound exhibits concentration-dependent toxicity, with an LC₁₀ of 2.8 μM and LC₅₀ of 3.7 μM [2]. Furthermore, this compound exposure induced obvious malformations and disrupted cartilage development in zebrafish larvae, particularly affecting cranial cartilage structure by decreasing the distance between Meckel's cartilage and the ethmoid plate, shortening ethmoid plate length, and increasing the angle between ethmoid plates [2].
Neurobehavioral toxicity represents another significant concern, with this compound exposure resulting in marked reductions in larval mobility, with total distance traveled decreasing by 28.2% and 81.6% at concentrations of 0.5 μM and 1.5 μM, respectively [2]. Average swimming speeds similarly decreased by 17.3% and 46.6% at these concentrations. Mechanistic studies indicate that these neurotoxic effects may be mediated through abnormal activation of the phenylalanine metabolic pathway, resulting in elevated dopamine and acetylcholine levels in vivo [2]. These findings highlight the importance of rigorous purity specifications for this compound-containing products and careful safety assessments during development.
This compound represents a potent natural alternative for melanogenesis inhibition with demonstrated efficacy through multiple mechanisms, primarily via direct tyrosinase inhibition and potential modulation of melanogenic signaling pathways. The compound's favorable natural origin and multi-target activity position it as a promising candidate for cosmetic and pharmaceutical applications targeting hyperpigmentation disorders. However, significant toxicity concerns identified in recent studies necessitate careful dose optimization and rigorous purity controls in product development.
For researchers and drug development professionals, this compound offers interesting possibilities as both a standalone active ingredient and a combination agent with complementary skin-lightening compounds. Future research directions should focus on elucidating its precise molecular targets in melanogenic signaling pathways, developing enhanced formulation strategies to improve its therapeutic window, and conducting more comprehensive safety assessments in relevant skin models. With appropriate attention to its toxicity profile and formulation challenges, this compound holds significant potential for advancing the development of effective and naturally-derived skin-lightening therapeutics.
This compound is a naturally occurring isoflavene compound found in liquorice root (Glycyrrhiza glabra) that has garnered significant research interest due to its diverse biological activities. This prenylated isoflavonoid consists of two benzopyran ring systems with methyl and hydroxyl substituents and was first isolated from licorice roots in 1976 [1]. This compound has been identified as having estrogen-like activity with tissue-specific effects similar to estradiol, making it a potential candidate for hormone-related research [1]. Recent studies have also highlighted its potential anti-cancer properties, particularly in breast cancer and non-small cell lung cancer, as well as concerning toxicological profiles that necessitate further investigation [2] [1].
The structural characteristics of this compound, including its two hydroxyl groups at positions 2′ and 7, a 2,2-dimethyl-γ-pyran ring fused to the B ring, and a double bond between C3 and C4 in the C ring, maximize double bond conjugation across the molecule, contributing to its biological activity [2]. These structural features facilitate molecular interactions with various biological targets, particularly through hydrogen bonding and hydrophobic interactions with protein binding sites. Understanding these interactions through in silico approaches provides valuable insights for drug discovery and safety assessment, positioning this compound as a compound of significant interest in pharmaceutical research.
Step 1: Retrieval of Protein Structure
Step 2: Protein Optimization
Step 3: Binding Site Identification
Step 1: Compound Acquisition
Step 2: Structure Optimization
Step 3: File Format Conversion
Table 1: Software Tools for Molecular Docking Preparation
| Step | Recommended Tools | Key Parameters | Output Format |
|---|---|---|---|
| Protein Preparation | Discovery Studio, SWISS-PDB Viewer, PyMOL | Remove heteroatoms, add hydrogens, energy minimization | PDB, PDBQT |
| Ligand Preparation | Open Babel, PyRx, Avogadro | Energy minimization, torsion adjustment, charge assignment | PDBQT, MOL2 |
| Binding Site Definition | AutoDock Tools, CASTp, DoGSiteScorer | Grid box dimensions, exhaustiveness | GRID, XML |
Step 1: Parameter Configuration
Step 2: Docking Simulation
Step 3: Result Collection
Step 1: Pose Selection and Validation
Step 2: Interaction Analysis
Step 3: Comparative Assessment
Step 1: System Preparation
Step 2: Simulation Parameters
Step 3: Production Run
Step 4: Trajectory Analysis
Step 1: MM-PBSA/GBSA Setup
Step 2: Energy Calculation
Step 3: Decomposition Analysis
Table 2: Binding Energy Components for this compound and Reference Compounds with Her2
| Compound | Binding Energy (kcal/mol) | van der Waals Contribution | Electrostatic Contribution | Polar Solvation | Reference |
|---|---|---|---|---|---|
| This compound | -11.3 | Significant | Moderate | Favorable | [3] |
| Lapatinib | -10.5 | Significant | Moderate | Moderate | [3] |
| ATP | -9.1 | Moderate | Significant | Unfavorable | [3] |
Step 1: Pharmacokinetic Profiling
Step 2: Toxicity Prediction
Step 3: Bioactivity Assessment
Background and Rationale: Human Epidermal Growth Factor Receptor 2 (HER2) is a tyrosine kinase receptor overexpressed in 20-30% of breast cancers, associated with aggressive tumor behavior and poor prognosis. Inhibition of HER2 signaling represents a validated therapeutic strategy, with lapatinib serving as an FDA-approved small molecule inhibitor [3]. This compound has been investigated as a potential HER2 inhibitor through computational approaches.
Experimental Design:
Key Findings:
Interpretation: The computational evidence suggests this compound functions as a competitive HER2 inhibitor with potential for restricting HER2-overexpressed breast cancer progression. The slightly higher binding energy compared to lapatinib indicates stronger theoretical binding, positioning this compound as a promising candidate for further experimental validation [3].
Background and Rationale: While this compound shows therapeutic potential, safety assessment is crucial for clinical translation. Recent evidence has identified this compound as a toxic impurity in glabridin preparations, with significant adverse effects observed in zebrafish models [2].
Experimental Design:
Key Findings:
Interpretation: These findings highlight potential risks associated with this compound contamination in licorice-derived products and underscore the importance of impurity control in herbal preparations. The computational docking studies should be interpreted in light of these toxicological considerations [2].
Table 3: Summary of this compound Research Applications and Findings
| Application Area | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer Therapy | HER2 Tyrosine Kinase | Binding energy: -11.3 kcal/mol; competitive inhibition | [3] |
| Toxicity Assessment | Zebrafish model | LC₅₀: 3.7 μM; developmental and neurotoxicity | [2] |
| Non-Small Cell Lung Cancer | FGFR3 Signaling | Suppressed tumor growth in animal models | [1] |
| Skin Hyperpigmentation | Tyrosinase Inhibition | Mixed-type inhibition of melanin biosynthesis | [2] |
While in silico docking provides valuable insights into this compound-protein interactions, several technical limitations must be acknowledged:
To enhance the reliability of this compound docking studies, implement the following best practices:
These application notes provide comprehensive protocols for conducting in silico docking simulations with this compound, from basic molecular docking to advanced molecular dynamics and binding free energy calculations. The case studies demonstrate this compound's potential as a HER2 inhibitor for breast cancer therapy while highlighting important toxicological considerations that must be addressed in future research. The integration of computational predictions with experimental validation remains essential for advancing this compound as a potential therapeutic agent. Researchers should employ these protocols as a framework for investigating this compound's interactions with biological targets while acknowledging the inherent limitations of in silico methods.
The table below summarizes the key toxicological findings for glabrene from a recent experimental study.
| Property Category | Findings and Observations |
|---|---|
| Acute Toxicity | Exhibited significant lethality in AB wild-type zebrafish, with a calculated LC10 (Lethal Concentration for 10% of the population) of 2.8 μM [1]. |
| Developmental Toxicity | Induced obvious malformations and disrupted cartilage development in zebrafish larvae [1]. |
| Neurotoxicity | Significantly reduced larval mobility and caused damage to brain neural tissues. Mechanism linked to abnormal activation of the phenylalanine metabolic pathway, resulting in elevated levels of the neurotransmitters dopamine and acetylcholine [1]. |
For researchers aiming to characterize the ADMET profile of a compound like this compound, the following protocols outline core methodologies. The first is based directly on the recent this compound study, while the second provides a general approach for metabolic interaction screening.
This protocol is adapted from the study that investigated this compound's toxicity [1].
This is a generalized protocol for assessing a compound's potential to inhibit major CYP enzymes, a key aspect of metabolic-based drug interactions [2] [3].
The following diagrams, created using DOT language, summarize the key experimental workflow and the proposed mechanism of this compound's neurotoxicity.
Diagram Title: In Vivo Toxicity & Metabolomics Workflow
Diagram Title: Proposed Neurotoxicity Mechanism of this compound
I hope this structured application note provides a solid foundation for your research on this compound. Should your work require specific focus on other ADMET parameters, consulting specialized databases and designing further experiments would be the recommended next step.
This compound is an isoflavene and xenoestrogen found in liquorice root (Glycyrrhiza glabra) [1] [2]. It is often present as an impurity (up to 7%) in industrial-grade glabridin, a compound used in cosmetic and pharmaceutical products [3] [2].
In silico molecular docking studies suggest this compound could be a potential therapeutic agent. It shows strong binding affinity for the Human Epidermal Growth Factor Receptor 2 (HER2) kinase, with a calculated binding energy of -11.3 kcal/mol, which was higher than the known inhibitor lapatinib (-10.5 kcal/mol) [1]. This indicates this compound may act as a competitive HER2 inhibitor, a primary target in aggressive breast cancer therapy [1].
However, recent toxicity studies in AB wild-type zebrafish reveal significant safety concerns [2]. This compound exhibited acute lethal effects, with an LC₁₀ of 2.8 µM and an LC₅₀ of 3.7 µM. It also induced developmental malformations, disrupted cartilage development, reduced larval mobility, and caused damage to brain neural tissues [2]. Metabolic analysis indicated these effects might be linked to abnormal activation of the phenylalanine metabolic pathway, elevating dopamine and acetylcholine levels in vivo [2]. These findings highlight the critical need for rigorous impurity profiling and safety assessments.
This protocol provides a framework for performing MD simulations on this compound, particularly when complexed with a target protein like HER2. The workflow is adapted from general best practices in the field [4] [5].
System Preparation
Complex Assembly and Solvation
Simulation Parameters and Execution
Trajectory Analysis
The table below summarizes key parameters and expected outcomes from a typical MD study of a licorice-derived compound, based on a recent study of licoisoflavone B and glabridin [6]. These can serve as a benchmark for this compound simulations.
| Parameter | Example from Literature | Purpose/Rationale |
|---|---|---|
| Software | GROMACS [6] | Widely used, open-source MD engine. |
| Force Field | AMBER ff19SB / GAFF2 | Accurate for proteins and organic molecules. |
| Simulation Time | 100 ns [6] | Assess complex stability and convergence. |
| Water Model | TIP3P [5] | Standard for biological simulations. |
| Binding Free Energy | MM/PBSA Calculation [6] | Quantify ligand affinity; compare to docking. |
| Principal Component Analysis (PCA) | Performed [6] | Identify essential collective motions. |
This protocol outlines a comprehensive computational framework for studying this compound via molecular dynamics simulations. By following this structured approach—from system preparation and force field parameterization to production simulation and trajectory analysis—researchers can gain valuable insights into this compound's binding mechanisms, stability, and dynamics at an atomic level. The findings from such simulations should be interpreted in the context of this compound's promising bioactivities and its concerning toxicity profile, guiding future experimental work toward safer therapeutic applications.
This compound is a biologically active isoflavonoid compound found specifically in licorice (Glycyrrhiza glabra) that has garnered significant research interest due to its diverse pharmacological properties. As a phytoestrogen, this compound exhibits estrogenic activity through its interaction with estrogen receptors (IC₅₀ = 1 μM), demonstrating potential benefits for breast, vascular, and bone tissues [1]. Additionally, this compound functions as a potent tyrosinase inhibitor (IC₅₀ = 3.5 μM), effectively suppressing melanin formation in melanocytes and positioning it as a promising candidate for dermatological applications and skin-lightening formulations [1]. The compound's structural characteristics place it within the broader class of natural phenols and isoflavonoids, specifically as an isoflavane-type isoflavonoid [1].
Licorice contains a complex mixture of bioactive compounds, with approximately 400 different constituents identified to date, including nearly 300 flavonoid compounds [2]. Among these, this compound represents one of the significant isoflavonoids alongside other well-characterized compounds such as glabridin, liquiritigenin, and isoliquiritigenin. Understanding this chemical complexity is essential for developing effective isolation strategies, as the extraction and purification of this compound must account for the presence of structurally similar compounds that can complicate separation processes. The therapeutic tradition of licorice spans millennia, with documented use dating back to ancient Egyptian, Roman, Greek, and Chinese civilizations, where it was employed for treating respiratory infections, dental diseases, and various inflammatory conditions [2].
Table 1: Key Bioactive Compounds in Licorice Relevant to this compound Isolation
| Compound Name | Chemical Class | Biological Activities | Relative Abundance |
|---|---|---|---|
| This compound | Isoflavonoid | Phytoestrogen, Tyrosinase Inhibition | Low [1] |
| Glabridin | Isoflavonoid | Antioxidant, Anti-inflammatory | 0.08–0.35% dry weight [2] |
| Glycyrrhizin | Triterpenoid saponin | Anti-inflammatory, Antiviral | High (Primary constituent) [2] |
| Liquiritigenin | Flavanone | Anti-inflammatory, Neuroprotective | Moderate [2] |
| Isoliquiritigenin | Chalcone | Antioxidant, Anticancer | Moderate [2] |
The extraction of this compound from licorice root requires sophisticated approaches that maximize yield while preserving the compound's structural integrity and bioactivity. Ultrasonic-assisted extraction (UAE) has emerged as a particularly effective method, operating through the transmission of pressure waves (typically 20–100 kHz) that disrupt plant cell walls and enhance mass transfer of intracellular compounds into the solvent medium [3]. The mechanistically, ultrasound generates cavitation bubbles that implode near plant cell walls, creating microjets that fracture the cellular matrix and facilitate the release of bioactive compounds like this compound. This technology significantly reduces extraction time, solvent consumption, and energy requirements compared to conventional methods while improving overall extraction efficiency and yield [3] [4].
Recent advancements have demonstrated the superior performance of combined extraction technologies. In one approach, the integration of ultrasonic and cold plasma treatments created a synergistic effect that increased total flavonoid content by 42.41% compared to conventional maceration techniques [4]. The cold plasma component, generated using a dielectric barrier discharge (DBD) plasma setup with argon as the input gas (flow rate: 3 standard liters per minute), operates by ionizing gas to produce a reactive mixture of excited atoms, ions, molecules, and radicals that modify the physical structure of the plant material, creating micro-fractures that enhance solvent penetration and compound release [4]. For this compound extraction specifically, Ultrasonic-Assisted Aqueous Two-Phase Extraction (UA-ATPE) has shown exceptional promise by combining the cell-disrupting power of ultrasound with the selective partitioning capabilities of aqueous two-phase systems, which typically consist of water, a polymer (such as polyethylene glycol), and a salt (e.g., ammonium sulfate) [3].
Table 2: Comparison of Extraction Methods for Bioactive Compounds from Licorice
| Extraction Method | Key Advantages | Optimal Parameters | Target Compounds | Yield Improvement |
|---|---|---|---|---|
| Ultrasonic-Assisted Aqueous Two-Phase Extraction (UA-ATPE) | Green chemistry, simplified purification, high efficiency | 51 min ultrasonic time, 76°C, 640W power [3] | Glabridin, flavonoids | 2049.51 μg/g for glabridin [3] |
| Combined Ultrasonic-Cold Plasma | Enhanced cell disruption, higher flavonoid yield | 50°C, Frequency 42±5% kHz, Argon plasma [4] | Total flavonoids, phenolics | 42.41% increase in TFC [4] |
| Traditional Maceration | Simple equipment, established protocols | 50°C, 60 min, water or ethanol [4] | Broad spectrum | Baseline reference |
| Supercritical Fluid Extraction | Solvent-free, high purity | High pressure, CO₂ solvent | Lipophilic compounds | Not specified in results |
Materials and Reagents:
Procedure:
Raw Material Preparation: Begin by thoroughly washing licorice roots to remove soil and impurities. Air-dry at room temperature (25°C) in a shaded area until moisture content reaches 10-12%. Mechanically grind the dried roots and pass through an 80-mesh sieve to obtain uniform powder [4].
Aqueous Two-Phase System Formation: Prepare the ATPE system by combining 15% (w/w) ammonium sulfate and 20% (w/w) ethanol in deionized water. Ensure complete dissolution of salts before adding the licorice root powder at a solid-to-liquid ratio of 1:15 [3].
Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic treatment under the following optimized conditions:
Phase Separation and Recovery: After ultrasonic treatment, allow the system to stand for 30 minutes to facilitate complete phase separation. The target flavonoids, including this compound, will preferentially partition into the ethanol-rich upper phase, while proteins and polysaccharides migrate to the salt-rich lower phase.
Concentration and Drying: Collect the ethanol-rich upper phase and concentrate under reduced pressure at 37°C using a rotary evaporator. Transfer the concentrated extract to Petri dishes and dry in an incubator at 37°C until constant weight is achieved [4].
Critical Considerations:
Following extraction, the crude licorice extract requires systematic fractionation to isolate this compound from similar flavonoids. Begin with liquid-liquid partitioning using ethyl acetate and water (1:1 ratio), where this compound and other isoflavonoids will preferentially migrate to the organic phase. This initial separation effectively removes water-soluble carbohydrates, proteins, and highly polar compounds. Concentrate the ethyl acetate fraction under vacuum at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds.
Column chromatography on silica gel (200-300 mesh) provides an efficient first purification step. Pack the column using a slurry of silica gel in hexane and load the sample dissolved in minimal dichloromethane. Employ a gradient elution starting with hexane:ethyl acetate (90:10) and gradually increasing polarity to hexane:ethyl acetate (50:50) at 5% increments, collecting 250-mL fractions. Monitor fractions by thin-layer chromatography (TLC) on silica gel GF254 plates with visualization under UV light (254 nm and 365 nm) and using vanillin-sulfuric acid spray reagent. This compound typically appears as a dark band under UV254 and turns purple with vanillin-sulfuric acid reagent. Combine this compound-rich fractions based on TLC profiles for further purification.
For pharmaceutical-grade purity, implement preparative HPLC with the following parameters:
This compound typically elutes between 18-22 minutes under these conditions, though this should be verified with an authentic standard. Collect the peak corresponding to this compound across multiple runs, pool the fractions, and remove acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate, dry over anhydrous sodium sulfate, filter, and evaporate to obtain purified this compound as a pale yellow solid. For additional purity, consider recrystallization from methanol:water (8:2) at 4°C overnight.
The development of a sensitive and selective analytical method is crucial for accurate quantification of this compound in both plant extracts and biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity for reliable this compound analysis.
Sample Preparation:
LC-MS/MS Conditions:
Chromatography:
Mass Spectrometry:
Validation Parameters:
Establish a calibration curve using this compound reference standards in the concentration range of 0.5-100 ng/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range (1.5, 25, and 75 ng/mL) to assess accuracy, precision, and reproducibility. The method should demonstrate selectivity with no interfering peaks at the retention time of this compound in blank matrices. Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples with neat standard solutions at equivalent concentrations. For stability assessment, analyze replicates of QC samples after short-term (6 hours at room temperature), long-term (-80°C for 30 days), and freeze-thaw (three cycles) conditions.
This compound's estrogen-like activity can be assessed through in vitro models examining its effects on breast, vascular, and bone tissues [1]. The following protocol evaluates estrogen receptor binding affinity:
Cell Culture and Treatment:
ER-Binding Assay:
Alkaline Phosphatase Activity in Osteoblasts:
This compound's anti-melanogenic activity through tyrosinase inhibition can be quantified using the following protocol:
Reagent Preparation:
Procedure:
The following diagram illustrates the complete experimental workflow for this compound isolation, purification, and characterization from licorice root:
The protocols outlined in this document provide researchers with comprehensive methodologies for the efficient isolation, purification, and characterization of this compound from licorice (Glycyrrhiza glabra). The implementation of green extraction technologies like UA-ATPE addresses both environmental concerns and efficiency requirements, while the combination of chromatographic techniques ensures high purity final products suitable for pharmacological evaluation. The analytical methodologies, particularly the sensitive LC-MS/MS protocol, enable accurate quantification of this compound in complex matrices, supporting both quality control during purification and pharmacokinetic studies in biological systems.
The therapeutic potential of this compound, particularly in dermatological applications (as a tyrosinase inhibitor for hyperpigmentation disorders) and women's health (as a phytoestrogen for menopausal symptom management), warrants continued investigation using these standardized protocols. Future research directions should include the development of synthetic biology approaches for this compound production, similar to those being explored for other licorice flavonoids, which could provide a more sustainable and scalable alternative to plant extraction [6]. Additionally, comprehensive toxicological profiling and clinical studies are needed to fully establish the safety profile and therapeutic dosage ranges for human applications.
Glabrene is an isoflavonoid found in licorice (Glycyrrhiza glabra) roots and has been identified as a significant toxic impurity in industrial-grade glabridin, a compound widely used in cosmetics and pharmaceuticals [1] [2] [3].
The glabridin raw material used in industry typically has a purity between 90% and 98%, meaning impurities like this compound can constitute a notable portion of the final product [1]. One analysis found this compound present at 7.0% in a glabridin sample [1]. Research has demonstrated that this compound has a significant lethal effect on zebrafish larvae, causing developmental malformations, disrupting cartilage development, reducing mobility, and damaging brain neural tissues [1] [2] [4].
The table below summarizes key toxicity data for this compound, primarily derived from zebrafish larvae models, which are commonly used for high-throughput toxicity screening [1] [2].
| Toxicity Endpoint | Quantitative Data | Experimental Model | Key Findings |
|---|---|---|---|
| Acute Lethality | LC10: 2.8 μM; LC50: 3.7 μM [1] [2] | AB wild-type zebrafish larvae | Significant lethal effect; 4.5 μM concentration resulted in 100% mortality [1]. |
| Developmental Toxicity | Hatching Rate: Reduced to 86.7% (at 1.5 μM) [1] | Zebrafish larvae (3 dpf) | Obvious malformations and limited obstruction on body development [1]. |
| Malformation Rate | 22.8% (at 0.5 μM); 57.7% (at 1.5 μM) [1] | Zebrafish larvae | Dose-dependent increase in malformations [1]. |
| Cartilage Development | Distance between Meckel’s cartilage and ethmoid plate decreased from 198.2 μm (control) to 172.4 μm (1.5 μM) [1] | Zebrafish larvae | Significant changes in cranial cartilage structure [1]. |
| Neurotoxicity & Behavior | Total distance traveled decreased by 28.2% (0.5 μM) and 81.6% (1.5 μM) [1] | Zebrafish larvae | Significant reduction in larval mobility and damage to brain neural tissues [1]. |
| Proposed Mechanism | Abnormal activation of the phenylalanine metabolic pathway [2] [4] | Metabolomic analysis & ELISA | Elevated dopamine and acetylcholine levels in vivo [2] [4]. |
Here is a detailed methodology for assessing this compound toxicity using a zebrafish model, based on the cited research.
This protocol is adapted from the studies that identified this compound's toxic effects [1] [2].
1. Test Compound Preparation
2. Zebrafish Embryo Exposure
3. Endpoint Assessment at 3 Days Post-Fertilization (dpf)
4. Cartilage Staining (Optional)
5. Behavioral Analysis
The following diagram illustrates the workflow of this experimental protocol:
Based on the identified source of the problem, here are key strategies for reducing this compound toxicity in products.
Q: What is the primary source of this compound in my glabridin-based product?
Q: How can I monitor and control the level of this compound in my glabridin samples?
Q: Besides analytical chemistry, what other methods can I use to assess the overall safety of my product?
Q: I have observed developmental toxicity in my models. What could be the mechanism?
The following diagram integrates the main strategies discussed above into a cohesive quality control workflow for managing this compound contamination.
For a natural product like glabrene, a systematic approach is key. The workflow below outlines the core process for designing and interpreting stability studies.
Stability testing for drug substances follows standardized conditions outlined in ICH guidelines. The tables below summarize the key storage conditions and testing frequencies [1] [2].
Table 1: Standard Stability Storage Conditions as per ICH Guidelines
| Study Type | Storage Conditions | Minimum Data Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage [1] [3]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6-12 months | To serve as a bridge if significant change occurs at accelerated conditions [1] [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the effect of short-term excursions and predict stability [1] [3]. |
Table 2: Recommended Testing Frequencies for Stability Studies
| Study Type | Testing Time Points (Months) |
|---|---|
| Long-Term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter [2]. |
| Accelerated | 0, 3, and 6 [2]. |
| Intermediate | 0, 6, 9, and 12 (typically used if needed) [2]. |
For drug products, a "significant change" at accelerated conditions—such as a 5% change in assay from initial value, exceeding limits for degradation products, or failure of pH, dissolution, or physical attributes—triggers the need for intermediate testing and a review of the proposed shelf-life [2].
Forced Degradation Studies
Developing a Stability-Indicating Method (HPTLC Example) A validated method is crucial to accurately monitor this compound and its degradation products.
Q1: What are the most likely stability issues for a compound like this compound? As an isoflavonoid, this compound is likely susceptible to oxidation and photodegradation due to its phenolic structure. It may also be sensitive to hydrolysis depending on the functional groups present. The exact profile should be confirmed through forced degradation studies [4] [5].
Q2: Our this compound sample shows discoloration after 6 months of storage. What should we do?
Q3: How can we determine the best storage conditions for a this compound-rich extract? Follow a science-based approach:
| Issue | Potential Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Rapid loss of potency | Oxidation, hydrolysis, or photochemical degradation. | • Add antioxidants (e.g., BHT, ascorbic acid). • Use airtight containers with desiccants. • Use light-protective (amber) packaging [1]. |
| Formation of unknown degradation products | Inherent chemical instability under stress conditions. | • Identify the major degradation products using techniques like LC-ESI-MS/MS. • Reformulate to avoid susceptible functional groups if possible [4]. |
| Failure to meet specification at accelerated conditions | The molecule is inherently unstable at high stress. | • Conduct studies at intermediate conditions (30°C/65% RH). • Propose a shorter shelf-life. • Recommend stricter storage conditions on the label [2]. |
| Poor separation of analyte peaks | Analytical method is not stability-indicating. | • Re-develop or optimize the chromatographic method (mobile phase, column). • Ensure method validation confirms specificity against forced degradation samples [4]. |
Q: How can I detect and quantify this compound in my glabridin samples?
This compound is a typical impurity found in industrial glabridin, which is isolated from licorice (Glycyrrhiza glabra) root extract [1] [2]. To ensure product safety, precise analytical methods are required.
Q: What are the established models for evaluating the toxicity of this compound?
The zebrafish (Danio rerio) model is a high-throughput, sensitive vertebrate system widely used for toxicity and safety assessments [1] [2] [3]. Below is a workflow for conducting this assessment, followed by quantitative results.
The following table summarizes key toxicological data for this compound observed in zebrafish larvae studies [1] [2].
| Toxicity Endpoint | Dosage (μM) | Observed Effect |
|---|---|---|
| Lethality (LC10/LC50) | 2.8 / 3.7 μM | Concentration-dependent mortality; 100% mortality at 4.5 μM. |
| Hatching Rate | 1.5 μM | Decreased to 86.7% at 3 days post-fertilization (dpf). |
| Malformation Rate | 0.5 / 1.5 μM | Significantly increased to 22.8% / 57.7%. |
| Locomotor Activity | 1.5 μM | Total distance traveled reduced by 81.6%. |
| Cartilage Development | 1.5 μM | Shortened ethmoid plate, increased inter-plate angle. |
Q: What is the known mechanism behind this compound's toxicity?
Metabolomic studies indicate that this compound's toxicity is linked to the abnormal activation of the phenylalanine metabolic pathway [1] [2] [4]. This dysregulation leads to significantly elevated levels of the neurotransmitters dopamine and acetylcholine in vivo, which can cause neurotoxicity and the observed behavioral deficits (e.g., reduced locomotion) [1] [2] [4]. This mechanism provides a specific pathway for targeted safety interventions.
Q: What are the best practices for controlling this compound levels in final products?
The core strategy is to implement rigorous quality control from raw material to finished product, as impurities like this compound and glabrol are major contributors to the toxicity of licorice-derived products [1] [3].
1. HPLC Analysis for this compound Detection - Equipment: Standard HPLC system with a UV detector (e.g., set at 254 nm). - Column: A reverse-phase C18 column is recommended. - Method: Develop a gradient elution method using water and acetonitrile (both with 0.1% formic acid). Use a this compound reference standard if available to confirm the peak at ~8.10 minutes [1] [2]. - Quantification: Use the area normalization method to calculate the percentage of this compound relative to the main glabridin peak.
2. Zebrafish Toxicity Assessment - Model: Use AB wild-type zebrafish embryos. - Exposure: Dechorionate embryos at 6-8 hours post-fertilization (hpf). Randomly distribute groups of 30 embryos into multi-well plates. Expose them to a range of this compound concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 4.0 μM) dissolved in the embryo medium. Include a control group with 0.1% DMSO [1] [2]. - Endpoint Analysis: - Lethality/Malformations: Record daily mortality and gross malformations up to 3-5 dpf. - Hatching: Monitor hatching rate at 3 dpf. - Behavior: At 5-6 dpf, track larval movement (total distance, average speed) using an automated behavior analysis system. - Cartilage Staining: Fix larvae at 5 dpf and stain with Alcian Blue to visualize craniofacial cartilage development [1] [2].
Q1: Why is controlling this compound impurity in licorice extracts critical for product safety? this compound is a identified toxic impurity found in industrial-grade glabridin, which is typically purified from licorice extract with a purity between 90-98% [1] [2]. Research using zebrafish models has demonstrated that this compound causes significant lethal effects, developmental malformations, disruption of cartilage development, and reduced mobility in larvae [1]. The toxicity is concentration-dependent, with an LC10 of 2.8 μM and an LC50 of 3.7 μM [1]. Controlling this impurity is essential to mitigate these safety risks in pharmaceutical and cosmetic products.
Q2: What analytical methods are suitable for identifying and quantifying this compound? A validated High-Performance Liquid Chromatography (HPLC) method is appropriate for quantifying this compound. Here is a summary of key parameters based on methods used for similar compounds:
| Parameter | Specification |
|---|---|
| Column | Purospher STAR RP-18e (250 mm × 4.6 mm, 5 μm) [3] |
| Mobile Phase | Gradient elution with 0.2% acetic acid in water and acetonitrile [3] |
| Flow Rate | 1.0 mL/min [3] |
| Detection Wavelength | 280-285 nm [3] |
| Sample Content | The this compound content in one analyzed glabridin sample was 7.0% [1] |
The general workflow for chemical verification involves separating the impurity via preparative HPLC, followed by structure elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with published literature [1].
For a comprehensive safety profile, biological evaluation of this compound's toxicity is recommended. The following protocol using a zebrafish model is an effective high-throughput method.
Zebrafish Toxicity Assay Protocol
The following diagram illustrates the experimental workflow and key findings:
Q3: What are the key factors to consider for the stability of glabridin and its impurities? Multiple factors can degrade glabridin, potentially affecting impurity profiles. Stability studies indicate that illumination is the main factor promoting degradation. Other significant factors include temperature, humidity, and pH. Interactions between temperature-pH and temperature-humidity can also promote degradation [5]. It is recommended to store raw materials and products in a dark, dry, and airtight environment to ensure stability [5].
Q4: What is the regulatory framework for controlling impurities in pharmaceuticals? In the United States, the Food and Drug Administration (FDA) enforces Current Good Manufacturing Practice (CGMP) regulations [6] [7]. While CGMP provides the overarching framework for quality assurance, specific laboratory studies to assess the safety of impurities should be conducted under Good Laboratory Practice (GLP) standards [8]. GLP focuses on the integrity of nonclinical safety data, ensuring that studies are well-controlled, documented, and reproducible [8].
| Issue | Possible Cause | Solution |
|---|---|---|
| High this compound content in final product. | Inefficient extraction or purification process. | Optimize chromatographic purification steps (e.g., use of macroporous resin or silica gel) [1] [5]. |
| Inconsistent analytical results for this compound. | Method not robust; compound instability. | Validate the HPLC method as per ICH guidelines [3]. Ensure samples are protected from light during analysis and storage [5]. |
| Unexpected toxicity in product batches. | Presence of "dark" toxic impurities like this compound or glabrol. | Implement biological evaluation (e.g., zebrafish toxicity assay) alongside chemical analysis for a comprehensive safety profile [1] [4]. |
The core challenge is that glabrene has slight water solubility [1]. While it is soluble in DMSO [2], this is often unsuitable for drug formulations. The presence of this compound as an impurity in related compounds like glabridin has been noted to cause toxic skin effects, underscoring the importance of purity, which can be influenced by solubility and extraction processes [1].
The following techniques, proven for other poorly soluble compounds, are applicable for overcoming this compound's solubility challenges.
| Technique | Mechanism of Action | Key Parameters & Considerations |
|---|
| Cyclodextrin Complexation [3] [4] | Hydrophobic inner cavity forms inclusion complex with API; hydrophilic outer surface improves overall water solubility. | - Type of Cyclodextrin: SBE-β-CD showed strongest recognition for glabridin [3].
The workflow below outlines a general strategic approach for developing a formulation for a poorly soluble active ingredient like this compound.
While direct protocols for this compound are limited, you can adapt established methods:
This compound requires careful handling. According to GHS hazard information, it causes skin irritation, serious eye irritation, and may cause respiratory irritation [1]. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) in the laboratory.
1. What are the main stability concerns for this compound in laboratory settings? While direct studies on this compound stability are limited, it is well-established as a significant impurity in glabridin extracts, which are typically 90-98% pure [1] [2]. The stability of such licorice-derived compounds is critically affected by environmental factors. Research on glabridin shows that its stability is compromised by temperature, illumination, humidity, pH, solvent, and oxidants [3] [4]. Furthermore, interactions between factors—such as temperature and pH or illumination and pH—can accelerate degradation [3]. It is therefore prudent to assume this compound is similarly sensitive.
2. What are the proven risks of this compound contamination? Recent studies have identified this compound as a toxic impurity in commercial glabridin raw material. Investigations using AB wild-type zebrafish have demonstrated that this compound has significant lethal and developmental toxicity [1] [2].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High variability in experimental results or unexpected toxicity | Presence of toxic impurities like this compound in licorice-derived extracts or glabridin samples [1]. | Implement rigorous quality control. Use analytical techniques like UPLC-Q-Exactive-Orbitrap-MS/MS to identify and quantify impurity levels in your raw materials [1]. |
| Rapid degradation of test compound during storage | Exposure to suboptimal storage conditions (light, heat, oxygen, humidity) known to degrade related compounds [3]. | Store samples in a dark, dry, and airtight environment. Use amber vials, desiccants, and an inert atmosphere if possible [3]. |
| Low yield or purity from licorice extractions | Inefficient or conventional extraction methods [5]. | Adopt advanced extraction techniques. A combined ultrasonic and cold plasma reactor has been shown to significantly improve the yield and quality of bioactive compounds from Glycyrrhiza glabra [5]. |
Protocol 1: Assessing Developmental Toxicity Using a Zebrafish Model This protocol is adapted from studies that identified this compound's toxicity [1] [2].
Protocol 2: Advanced Extraction for Enhanced Purity and Yield This protocol summarizes a novel method for extracting licorice compounds, which can help control the initial profile of constituents, including impurities [5].
The following diagram outlines the core experimental workflow for quality control and the key factors influencing this compound stability, based on the available evidence.
Glabrene is classified as a potential respiratory irritant. The table below summarizes the specific hazard information available [1].
| Hazard Class | GHS Code & Hazard Statement |
|---|---|
| Specific target organ toxicity, single exposure, respiratory tract irritation | H335—May cause respiratory irritation |
This classification indicates that standard procedures for handling fine powders and volatile irritants should be applied when working with this compound.
While direct studies on this compound's respiratory irritation are limited, recent toxicity research provides crucial context for its biological activity. The following table summarizes quantitative data from a 2024 zebrafish study, a model often used in toxicological screening [2] [3] [4].
| Toxicity Endpoint | Experimental Value | Experimental Model |
|---|---|---|
| Lethal Concentration (LC10) | 2.8 μM | AB wild-type zebrafish larvae |
| Lethal Concentration (LC50) | 3.7 μM | AB wild-type zebrafish larvae |
| Hatching Rate (at 1.5 μM) | 86.7% (vs. ~95% in control) | 3 days post-fertilization (dpf) larvae |
| Malformation Rate (at 1.5 μM) | 57.7% | 3 days post-fertilization (dpf) larvae |
| Locomotion: Total Distance (at 1.5 μM) | Decreased by 81.6% | 3 days post-fertilization (dpf) larvae |
This study also found that this compound caused significant developmental malformations, disrupted cartilage formation, and induced neurotoxicity, including damage to brain neural tissues and elevated dopamine and acetylcholine levels [2] [3]. The observed neurotoxicity suggests the compound has systemic biological effects.
Conversely, other 2024 research highlights a potential therapeutic application, finding that this compound can suppress tumor growth in non-small cell lung cancer (NSCLC) by inhibiting the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway [5]. This underscores the compound's biologically active and tissue-specific nature.
For researchers aiming to evaluate the toxicity of compounds like this compound, the following diagram outlines a general experimental workflow based on the zebrafish model cited in the literature [2] [3].
Q1: What are the primary safety concerns when handling this compound in the lab? The main hazards associated with this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) [1]. You should always review the Safety Data Sheet (SDS) for your specific batch.
Q2: What are the key mechanistic pathways identified for this compound's biological activity? Current research points to two primary mechanisms, illustrated in the diagram below [2] [3] [5].
Q3: The glabridin I am using contains this compound as an impurity. Should I be concerned? Yes. This compound is a known toxic impurity in industrial-grade glabridin, with one study finding it constituted 7.0% of a sample and demonstrated significant toxicity in zebrafish models [2]. For critical applications, especially in vivo studies, using a highly purified glabridin product is strongly recommended to avoid confounding results or toxic side effects.
Here are answers to some key questions researchers might have:
What is glabrene and what is its typical experimental context? this compound is a bioactive flavonoid found in licorice (Glycyrrhiza glabra). It is one of the compounds investigated for its potential skin-whitening effects due to its ability to inhibit melanogenesis. Research suggests it may work by degrading MITF (microphthalmia-associated transcription factor), which in turn suppresses the expression of tyrosinase and related proteins [1].
Does licorice extract, the source of this compound, cause skin irritation? Evidence suggests that licorice extracts are generally non-irritating and may have soothing properties. A 2025 study on acute allergic contact dermatitis in rats found that topical application of Glycyrrhiza glabra extract demonstrated effective soothing and curative effects, with better histopathological outcomes compared to untreated controls [2]. This indicates anti-inflammatory and anti-allergic potential.
What is a key methodological consideration when working with licorice extracts? Heat treatment during extraction can significantly alter the biological activity of the extract. One study found that heat-treated licorice extract showed increased radical-scavenging (antioxidant) activity and a more potent anti-melanogenic effect compared to non-heated extract. This was linked to an increase in specific phenolic compounds, highlighting that extraction protocol is a critical variable in experimental outcomes [1].
For any new compound, a proactive risk assessment is crucial. The table below summarizes key parameters to consider, using a data-rich analogue (genistein) as a guide for a read-across assessment, a common strategy in safety profiling [3].
Table 1: Key Endpoints for Skin Irritation Risk Assessment
| Assessment Endpoint | Measurement / Assay | Example from Read-Across (Genistein) | Significance for Irritation |
|---|---|---|---|
| Endocrine Activity | ERα Binding Assay | Lowest Observed Effective Concentration (LOEC) = 100 nM [3] | Potential for hormonal disruption, an indirect irritant signal. |
| In Vitro Point of Departure (PoD) | Biokinetic modeling & safety factoring | In vitro PoD = 33 nM; Safe concentration = 10 nM [3] | Esthers a safe internal concentration threshold. |
| Safe External Dose | PBPK Modeling & Exposure Calculation | 0.1% in a body lotion [3] | Translates internal PoD into a safe topical application dose. |
The following methodology, adapted from a recent study, can be used to evaluate the soothing or anti-irritant effects of a test substance like a this compound-containing extract [2].
Model: Induce acute allergic contact dermatitis in a rat model via subcutaneous histamine injection. Groups: Include a normal control, a positive control (induced, untreated), and several treatment groups topically applied to inflamed sites. Test Articles: this compound-containing extract, a positive control (e.g., Betamethasone), and a vehicle control. Evaluation Metrics:
The diagram below visualizes the key stages of the experimental protocol for evaluating anti-irritant potential.
The table below outlines potential experimental challenges and proposed solutions.
Table 2: Troubleshooting Common Experimental Challenges
| Problem | Possible Cause | Investigation & Solution |
|---|---|---|
| Unexpected skin irritation in treatment group | Contaminants in extract, excessive application dose, vehicle effect. | Re-analyze extract purity; conduct a dose-range finding study; review vehicle composition for inherent irritation. |
| No observed anti-irritant effect | Bioactivity lost during extraction, dose too low, inappropriate animal model. | Validate extraction protocol (consider heat treatment [1]); increase test article concentration; review model relevance to your target. |
| High variability in biomarker data | Inconsistent sample collection, improper storage, assay protocol drift. | Standardize sample handling procedures; run assays in duplicate/triplicate; use fresh assay kits with controls. |
| Inconsistent histopathology results | Fixation artifacts, subjective scoring. | Use blinded pathologists for scoring; standard tissue processing protocols. |
| Target / Assay Type | Experimental Model / Method | Key Finding / Result | Citation |
|---|---|---|---|
| Human Estrogen Receptor (ER) | Competitive binding assay | Binds to ER with an IC50 of ~1 μM (similar to phytoestrogen genistein) [1]. | [1] |
| Human Estrogen Receptor (ER) | Surface Plasmon Resonance (SPR) | Dissociation constant (Kd) measured at 44.5 μM for binding to COX-2 protein [2]. | [2] |
| Enzyme Inhibition (Tyrosinase) | Fluorescence quenching assay | Inhibits tyrosinase activity with an IC50 of 0.43 μM [2]. | [2] |
| Enzyme Inhibition (Tyrosinase) | Cell-free enzyme assay | Acts as a dose-dependent inhibitor of monophenolase and diphenolase activity [3] [4]. | [3] [4] |
| Cellular Proliferation | MCF-7 human breast cancer cells | Stimulates proliferation of ER-positive cells, demonstrating estrogenic agonistic activity [5] [1]. | [5] [1] |
| In Vivo Estrogenic Activity | Prepubertal female rat skeletal tissues | Stimulated creatine kinase (CK) activity in bone, a recognized estrogen response marker [6]. | [6] |
For researchers looking to replicate or understand the context of these findings, here are the methodologies behind the key data.
The following diagram synthesizes the primary molecular interactions and signaling pathways influenced by this compound binding, as reported in the literature.
For drug development professionals, the data presents several critical considerations:
This compound, an isoflavan found in licorice roots, is noted for its bioactivity. Recent studies highlight its potential and concerns:
The table below summarizes experimental data on this compound and other flavanones from Glycyrrhiza glabra leaves, specifically in breast cancer cell models.
| Compound | Plant Source | Cell Line Tested | Key Cytotoxicity Findings | Proposed Mechanisms |
|---|---|---|---|---|
| This compound | Roots [1] | Information not specified in source | Cited as cytotoxic to cancer cells; shows significant developmental and neurotoxicity in zebrafish [1] | Not specified in available source |
| Licoflavanone | Leaves [2] | MCF-7, MDA-MB-231 | IC₅₀ lower than other leaf flavanones; most potent in reducing tumor cell viability [2] | Induces ROS accumulation and apoptosis; inhibits tumor cell motility and bioenergetics [2] |
| Glabranin | Leaves [2] | MCF-7, MDA-MB-231 | Cytotoxic effect, but less potent than Licoflavanone [2] | Induces ROS accumulation and apoptosis [2] |
| Pinocembrin | Leaves [2] | MCF-7, MDA-MB-231 | Cytotoxic effect, but less potent than Licoflavanone [2] | Induces ROS accumulation and apoptosis [2] |
The comparative data on licorice leaf flavanones was generated using standard in vitro protocols for cancer research [2]:
The following workflow diagrams illustrate the key experimental processes for assessing cytotoxicity and mechanism of action.
Diagram 1: Experimental workflow for in vitro cytotoxicity and mechanism assessment.
When evaluating this compound for drug development, consider its dual nature.
Diagram 2: Documented therapeutic and toxic effects of this compound.
Future work should focus on profiling all major licorice flavonoids side-by-side in the same experimental systems, including more in-depth mechanistic and toxicological studies.
Although specific data for glabrene is limited, the table below outlines the standard experimental and computational techniques used to validate molecular docking predictions, which are applicable to any compound [1] [2] [3].
| Validation Technique | Description | Typical Application in Validation |
|---|---|---|
| Pose Prediction Accuracy [2] | Compares the root-mean-square deviation (RMSD) between computationally predicted and experimentally observed ligand poses. | An RMSD ≤ 2 Å is a common threshold for a successful docking prediction. |
| Physical Plausibility Checks [2] | Uses tools like PoseBusters to check for structural issues like incorrect bond lengths, steric clashes, or improper stereochemistry. | Ensures the predicted pose is chemically and physically realistic. |
| Binding Affinity Correlation | Correlates computationally predicted binding energies or scores with experimentally measured values (e.g., IC₅₀, Kᵢ). | A strong correlation indicates the scoring function can reliably rank compounds. |
| Molecular Dynamics (MD) Simulations [1] | Simulates the movement of the protein-ligand complex over time to assess the stability of the predicted pose. | A stable complex throughout a simulation (e.g., 100 ns) reinforces the docking result. |
| Interaction Conservation Analysis | Checks if key intermolecular interactions (H-bonds, hydrophobic contacts) seen in crystal structures are recapitulated in the docking pose. | Recovery of critical interactions increases confidence in the predicted binding mode. |
The relationships between these validation techniques are illustrated in the following workflow:
| Compound | Target Protein | Binding Energy (kcal/mol) | Experimental Method | Reference |
|---|---|---|---|---|
| Glabrene | HER2 Tyrosine Kinase | -11.3 | In silico Molecular Docking | [1] [2] |
| Lapatinib | HER2 Tyrosine Kinase | -10.5 | In silico Molecular Docking | [1] [2] |
| ATP | HER2 Tyrosine Kinase | -9.1 | In silico Molecular Docking | [1] [2] |
The data suggests that this compound could potentially compete with ATP and bind to the same active site as lapatinib, acting as a competitive inhibitor [1].
The comparative data was generated through a standardized computational molecular docking protocol, which is summarized in the workflow below.
Key Technical Details:
To understand how these compounds work, it's helpful to view the HER2 signaling pathway and the points of inhibition. This compound and lapatinib are both predicted to act as tyrosine kinase inhibitors.